4,7,8-Trichloroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,7,8-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCPDTYVUKZTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589021 | |
| Record name | 4,7,8-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17999-80-3 | |
| Record name | 4,7,8-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17999-80-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,7,8-Trichloroquinoline chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 4,7,8-trichloroquinoline. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental data for this specific isomer, information from closely related quinoline derivatives is included for comparative purposes where appropriate.
Chemical Structure and Identification
This compound is a halogenated heterocyclic aromatic compound. Its structure consists of a quinoline core substituted with three chlorine atoms at positions 4, 7, and 8.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| CAS Number | 17999-80-3 | [1] |
| Molecular Formula | C₉H₄Cl₃N | [1] |
| Molecular Weight | 232.49 g/mol | |
| SMILES | C1=CC(=C(C2=NC=CC(=C21)Cl)Cl)Cl | [1] |
| InChI | InChI=1S/C9H4Cl3N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |
| InChIKey | FSCPDTYVUKZTGT-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| XlogP | 4.1 |
Table 3: Experimental Physicochemical Properties of 4,7-Dichloroquinoline (CAS: 86-98-6)
| Property | Value | Reference |
| Melting Point | 81-83 °C | [2][3][4] |
| Boiling Point | 317 °C | [5] |
| Solubility | Soluble in chloroform | [2][3] |
| Appearance | White to light yellow crystalline powder | [6] |
Synthesis and Reactivity
While a specific, validated synthesis protocol for this compound is not widely published, a plausible synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination steps. Quinoline and its derivatives are known to be important intermediates in the synthesis of various pharmaceuticals.[7] The reactivity of the quinoline ring is influenced by the electron-withdrawing effects of the chlorine atoms, making it susceptible to nucleophilic substitution reactions, particularly at the 4-position.
Proposed Experimental Protocol for Synthesis
A potential synthetic pathway could involve the cyclization of a suitably substituted aniline, followed by chlorination.
Step 1: Synthesis of 7,8-dichloro-4-hydroxyquinoline
-
React 2,3-dichloroaniline with diethyl malonate in the presence of a suitable solvent and catalyst.
-
Heat the reaction mixture to induce cyclization, forming the quinoline ring.
-
Hydrolyze the resulting ester to the carboxylic acid.
-
Decarboxylate the acid to yield 7,8-dichloro-4-hydroxyquinoline.
Step 2: Chlorination to this compound
-
Treat 7,8-dichloro-4-hydroxyquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux.
-
After completion, carefully quench the reaction with ice water.
-
Neutralize the solution and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Characterization
The characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.
Proposed Experimental Protocol for Analysis
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid for mass spectrometry compatibility.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold, then ramp to a high temperature (e.g., 300 °C).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Spectral Data
There is a lack of published experimental spectral data (NMR, IR, MS) for this compound. For mass spectrometry, PubChem provides predicted collision cross-section values for various adducts.[8]
Biological Activity and Signaling Pathways
The biological activities of this compound have not been specifically reported. However, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[7][9]
Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. While the interaction of this compound with this or other pathways has not been investigated, it represents a potential area for future research.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on data for related chlorinated quinolines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For related compounds, hazard classifications include acute toxicity and eye damage.[10]
Conclusion
This compound is a chemical compound with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This guide has provided an overview of its structure and predicted properties and has outlined plausible, though not experimentally validated, protocols for its synthesis and analysis. The significant lack of experimental data highlights the need for further research to fully characterize this molecule and explore its potential applications. The information provided herein serves as a foundational resource for scientists and researchers interested in pursuing studies on this and related quinoline derivatives.
References
- 1. This compound | CAS 17999-80-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 3. 5,7-Dichloro-8-hydroxyquinoline(773-76-2) IR Spectrum [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. 4,7-Dichloroquinoline(86-98-6) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4,7,8-Trichloroquinoline from 3-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis for the preparation of 4,7,8-trichloroquinoline, a halogenated quinoline derivative of interest for research and development in medicinal chemistry and material science. The synthesis commences with the readily available starting material, 3-chloroaniline, and proceeds through a strategic pathway involving the formation of a key intermediate, 2,3-dichloroaniline, followed by the construction of the quinoline core using the Gould-Jacobs reaction, and subsequent functional group manipulations to yield the final target molecule.
Synthetic Strategy Overview
A direct synthesis of this compound from 3-chloroaniline is not readily achievable. Therefore, a multi-step approach is proposed. The core of this strategy involves the initial synthesis of 2,3-dichloroaniline from 3-chloroaniline. This intermediate possesses the required chlorine substitution pattern on the aniline ring to direct the formation of the desired 7,8-dichloroquinoline core. The quinoline ring is then constructed via the Gould-Jacobs reaction, a reliable method for synthesizing 4-hydroxyquinolines. Subsequent hydrolysis, decarboxylation, and chlorination steps yield the final this compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2,3-Dichloroaniline from 3-Chloroaniline
The initial step involves the regioselective chlorination of 3-chloroaniline to introduce a second chlorine atom at the ortho position, yielding 2,3-dichloroaniline.
Reaction:
Experimental Protocol:
Alternatively, 2,3-dichloroaniline can be synthesized via the reduction of 1,2-dichloro-3-nitrobenzene.
Protocol for Reduction of 1,2-Dichloro-3-nitrobenzene:
A catalytic hydrogenation is a common method for this transformation.[1]
-
Materials: 1,2-dichloro-3-nitrobenzene, Methanol, Water, Hydrogen gas, Catalyst (e.g., Palladium on carbon).
-
Procedure:
-
In a high-pressure reactor, a solution of 1,2-dichloro-3-nitrobenzene in a mixture of methanol and deionized water is prepared.
-
The catalyst is added to the solution.
-
The reactor is purged with nitrogen and then with hydrogen gas to remove air.
-
The reaction is carried out under hydrogen pressure at an elevated temperature (e.g., 100 °C) with vigorous stirring.
-
Upon completion, the catalyst is filtered off, and the product, 2,3-dichloroaniline, is isolated from the filtrate.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1,2-dichloro-3-nitrobenzene | [1] |
| Product | 2,3-Dichloroaniline | [1] |
| Yield | ~99% | [1] |
Step 2: Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)
The key step in forming the quinoline skeleton is the Gould-Jacobs reaction, which involves the condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME).[2][3][4]
Reaction:
Experimental Protocol: [2]
-
Materials: 2,3-dichloroaniline, Diethyl ethoxymethylenemalonate (EMME).
-
Procedure:
-
A mixture of 2,3-dichloroaniline and diethyl ethoxymethylenemalonate is heated with stirring.
-
The ethanol formed during the reaction is distilled off.
-
The resulting crude diethyl [(2,3-dichloroanilino)methylene]malonate is then subjected to thermal cyclization at a higher temperature to yield the quinoline product.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2,3-dichloroaniline | [2] |
| Reagent | Diethyl ethoxymethylenemalonate | [2] |
| Product | Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate | [2] |
| Yield | 96% | [2] |
| Melting Point | 288-290 °C | [2] |
Step 3: Synthesis of 7,8-Dichloro-4-hydroxyquinoline
The ester group at the 3-position of the quinoline ring is removed through hydrolysis followed by decarboxylation.
Reaction:
-
Hydrolysis: Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate + NaOH → Sodium 7,8-dichloro-4-hydroxyquinoline-3-carboxylate + Ethanol
-
Acidification: Sodium 7,8-dichloro-4-hydroxyquinoline-3-carboxylate + HCl → 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid + NaCl
-
Decarboxylation: 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid (heat) → 7,8-Dichloro-4-hydroxyquinoline + CO₂
Experimental Protocol:
A general procedure for the hydrolysis and decarboxylation of similar quinoline-3-carboxylates can be followed.[5]
-
Materials: Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, Sodium hydroxide solution, Hydrochloric acid.
-
Procedure:
-
The ethyl ester is refluxed with an aqueous solution of sodium hydroxide until the hydrolysis is complete.
-
The solution is cooled and acidified with hydrochloric acid to precipitate the 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid.
-
The isolated carboxylic acid is then heated at a high temperature (typically in a high-boiling solvent like Dowtherm A) to effect decarboxylation, yielding 7,8-dichloro-4-hydroxyquinoline.
-
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate |
| Product | 7,8-Dichloro-4-hydroxyquinoline |
| Expected Yield | High |
Step 4: Synthesis of this compound
The final step is the chlorination of the 4-hydroxy group to yield the target molecule, this compound. This is a common transformation for hydroxyquinolines and is typically achieved using phosphorus oxychloride (POCl₃).[6][7]
Reaction:
Experimental Protocol: [6]
-
Materials: 7,8-Dichloro-4-hydroxyquinoline, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
7,8-Dichloro-4-hydroxyquinoline is heated with an excess of phosphorus oxychloride.
-
The reaction mixture is refluxed until the starting material is consumed.
-
Excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized to precipitate the crude this compound.
-
The product can be purified by recrystallization.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-hydroxy-7-chloroquinoline (analogous) | [6] |
| Reagent | Phosphorus oxychloride | [6] |
| Product | 4,7-dichloroquinoline (analogous) | [6] |
| Yield | 89.5% | [6] |
Reaction Pathway Visualization
Caption: Detailed reaction scheme for the synthesis of this compound.
Conclusion
The proposed synthetic route provides a logical and experimentally feasible pathway for the synthesis of this compound from 3-chloroaniline. By leveraging the synthesis of a key 2,3-dichloroaniline intermediate and employing the robust Gould-Jacobs reaction, the desired 7,8-dichloroquinoline core can be efficiently constructed. Subsequent standard transformations allow for the installation of the final chlorine atom at the 4-position. This guide provides a comprehensive framework, including detailed experimental considerations and quantitative data from analogous reactions, to aid researchers in the successful synthesis of this target molecule. Further optimization of each step may be required to maximize overall yield and purity.
References
- 1. 2,3-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 6. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of Substituted Trichloroquinolines: A Technical Guide for Drug Development
Introduction: The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1] The introduction of chlorine substituents onto this scaffold can significantly modulate the molecule's physicochemical properties and biological functions. This technical guide provides an in-depth overview of the diverse biological activities of substituted trichloroquinolines, with a focus on their anticancer, antimicrobial, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Anticancer Activity
Substituted chloroquinoline derivatives have emerged as promising candidates in oncology, primarily due to their ability to modulate multiple signaling pathways critical for cancer cell survival and proliferation.[1] Their mechanisms often involve the induction of programmed cell death (apoptosis), inhibition of pro-survival signaling, and disruption of cellular maintenance processes.[1]
Mechanism of Action
A key mechanism of action for many chloroquinoline derivatives is the induction of apoptosis. This is often achieved by activating both intrinsic and extrinsic cell death pathways.[1] Furthermore, some derivatives act as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, a central signaling cascade that promotes cell growth and survival in many cancers.[1] By inhibiting PI3K, these compounds can effectively shut down this pro-survival signaling. Molecular hybridization, combining the chloroquinoline core with other bioactive moieties like chalcones, has also yielded potent compounds that can induce apoptosis and arrest the cell cycle at the G2/M phase.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various substituted quinoline derivatives have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [2] |
| Quinoline-Chalcone Hybrid (12e) | HCT-116 (Colon) | 5.34 | [2] |
| Quinoline-Chalcone Hybrid (12e) | MCF-7 (Breast) | 5.21 | [2] |
| 8-hydroxyquinoline-5-sulfonamide (3c) | C-32 (Melanoma) | Comparable to Cisplatin | [3] |
| 8-hydroxyquinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast) | Comparable to Cisplatin | [3] |
| 8-hydroxyquinoline-5-sulfonamide (3c) | A549 (Lung) | Comparable to Cisplatin | [3] |
| Quinoline-based 1,2,3-triazole (12d) | Caco-2 (Colon) & another | Close to Doxorubicin | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway targeted by some quinoline derivatives and a standard workflow for evaluating their anticancer potential.
References
The Untapped Potential of Polychlorinated Quinolines: A Technical Guide to the 4,7,8-Trichloroquinoline Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Among the halogenated quinolines, the 4,7-dichloroquinoline scaffold has been extensively explored, leading to the development of iconic drugs such as chloroquine and hydroxychloroquine.[3][4][5][6] However, the potential of other polychlorinated quinolines, such as 4,7,8-trichloroquinoline, remains largely uncharted territory. This guide will delve into the medicinal chemistry of the this compound core. Due to the limited specific data on this particular scaffold, we will draw parallels and infer its potential from the closely related and well-documented 4,7-dichloroquinoline. This comparative approach will provide a foundational understanding for researchers looking to explore this promising, yet underexplored, chemical space.
The 4,7-Dichloroquinoline Core: A Proxy for Polychlorinated Scaffolds
The 4,7-dichloroquinoline molecule serves as a versatile precursor for a vast array of derivatives with significant therapeutic applications.[3][4][5] Its reactivity at the C-4 position allows for the introduction of various side chains, profoundly influencing the biological activity of the resulting compounds.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the 4,7-dichloroquinoline core typically starts from 3-chloroaniline, which undergoes condensation with diethyl oxaloacetate followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination.[4]
A general synthetic workflow for creating derivatives from 4,7-dichloroquinoline is illustrated below. This process highlights the key step of nucleophilic substitution at the C-4 position, which is central to the diversification of this scaffold.
Caption: General reaction scheme for the synthesis of 4-amino-7-chloroquinoline derivatives.
Biological Activities of Chloroquinoline Scaffolds
Derivatives of the 4,7-dichloroquinoline scaffold have demonstrated a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects. The nature of the substituent at the C-4 position is a critical determinant of the specific activity and potency.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 4-aminoquinoline derivatives against various cancer cell lines. The introduction of different amine side chains at the C-4 position has yielded compounds with potent anticancer activity.
Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [7] |
| N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 11.47 | [7] |
| N′-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 12.85 | [7] |
| N′-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 14.09 | [7] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 36.77 | [7] |
| N′-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 12.90 | [7] |
| Chloroquine | MDA-MB-468 | >50 | [7] |
| Chloroquine | MCF-7 | 20.72 | [7] |
The proposed mechanism of anticancer action for some quinoline derivatives involves the induction of apoptosis and the inhibition of DNA and RNA synthesis.[8]
Caption: Proposed mechanism of anticancer activity for certain 4-thioalkylquinoline derivatives.[8]
Antimalarial Activity
The classic application of the 4,7-dichloroquinoline scaffold is in the development of antimalarial drugs. Chloroquine and its analogues are known to interfere with heme detoxification in the malaria parasite.[9]
Table 2: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Derivatives
| Compound | P. falciparum Strain (3D7 - Chloroquine-Sensitive) IC50 (nM) | P. falciparum Strain (K1 - Chloroquine-Resistant) IC50 (nM) | Reference |
| Chloroquine | 9.8 | 330 | [9] |
| Compound 3a | 12.7 | 321 | [9] |
| Compound 3c | 3.0 | 70 | [9] |
| Compound 3d | 2.0 | 38 | [9] |
| Compound 3e | 3.0 | 59 | [9] |
| Compound 3f | 4.0 | 120 | [9] |
| Compound 3g | 5.0 | 150 | [9] |
The structure-activity relationship studies indicate that modifications of the side chain at the C-4 position can overcome chloroquine resistance.
Experimental Protocols
General Synthetic Procedure for 4-Aminoquinoline Derivatives
The following is a representative protocol for the synthesis of 4-aminoquinoline derivatives from 4,7-dichloroquinoline.
Synthesis of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine:
A mixture of 4,7-dichloroquinoline (2.5 mmol) and N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C and maintained at that temperature for 6–8 hours with continuous stirring.[7] The reaction mixture is then cooled to room temperature and taken up in dichloromethane. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[7]
In Vitro Cytotoxicity Screening
The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of human tumor cell lines.
Protocol for GI50 Determination:
Human breast tumor cell lines (e.g., MCF7 and MDA-MB-468) are used.[7] The cell viability is assessed using a sulforhodamine B (SRB) assay. Cells are seeded in 96-well plates and exposed to different concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, the cells are fixed, stained with SRB, and the absorbance is measured to determine the concentration required to cause 50% growth inhibition (GI50).[7]
Future Directions: The Potential of this compound
While direct experimental data on this compound is scarce, the extensive research on its 4,7-dichloro analogue provides a strong rationale for its investigation as a medicinal chemistry scaffold. The additional chlorine atom at the C-8 position could modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to novel biological activities or improved pharmacological profiles.
The synthetic methodologies developed for 4,7-dichloroquinoline can likely be adapted for the functionalization of this compound. The C-4 position is expected to remain the most susceptible to nucleophilic attack, allowing for the introduction of diverse side chains.
Caption: A proposed workflow for the exploration of the this compound scaffold.
Conclusion
The this compound scaffold represents an unexplored frontier in medicinal chemistry. By leveraging the extensive knowledge base of the closely related 4,7-dichloroquinoline, researchers can strategically design and synthesize novel derivatives with the potential for significant therapeutic value. The addition of a third chlorine atom offers a unique opportunity to fine-tune the physicochemical and pharmacological properties of this privileged heterocyclic core. Further investigation into the synthesis and biological evaluation of this compound derivatives is highly warranted and could lead to the discovery of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 5. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Potential of 4,7,8-Trichloroquinoline: A Technical Guide for Researchers
For Immediate Release
This technical guide explores the potential applications of 4,7,8-trichloroquinoline as a versatile building block in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the reactivity of this polychlorinated quinoline scaffold and outlines its prospective utility in the synthesis of novel functionalized molecules with potential therapeutic applications. While direct literature on this compound is limited, its reactivity can be inferred from the well-established chemistry of analogous chloroquinolines, particularly the widely used 4,7-dichloroquinoline.
Core Reactivity and Strategic Functionalization
The quinoline core is a prominent scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3] The introduction of chloro-substituents at the 4, 7, and 8 positions of the quinoline ring system imparts distinct reactivity to each site, offering a platform for sequential and regioselective functionalization. The electron-withdrawing nature of the nitrogen atom in the quinoline ring, combined with the inductive effects of the chlorine atoms, renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). The C7 and C8 positions, while less activated, are amenable to functionalization through transition-metal-catalyzed cross-coupling reactions.
This differential reactivity allows for a strategic and controlled approach to the synthesis of complex, multi-substituted quinoline derivatives. The following sections will detail the potential synthetic transformations at each of these positions.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The chlorine atom at the C4 position of the quinoline nucleus is the most labile and readily undergoes nucleophilic aromatic substitution.[4][5][6][7] This heightened reactivity is attributed to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom.[5] This preferential reactivity allows for the selective introduction of a wide range of nucleophiles at this position, while the chloro-substituents at C7 and C8 remain intact under appropriate reaction conditions.
Potential Nucleophiles:
-
Amines: Primary and secondary amines, including aliphatic and aromatic amines, can be readily introduced to furnish 4-aminoquinoline derivatives. These motifs are central to a variety of biologically active compounds, including antimalarial drugs like chloroquine and hydroxychloroquine.[8][9]
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the C4-chloro group to yield the corresponding 4-alkoxy and 4-aryloxyquinolines.
-
Thiols: Thiolates can be employed to synthesize 4-thioether derivatives.
Table 1: Predicted SNAr Reactions at the C4 Position of this compound
| Nucleophile | Reagents and Conditions (Predicted) | Potential Product |
| Primary/Secondary Amine | Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., NMP, DMF), Heat | 4-Amino-7,8-dichloroquinoline |
| Alcohol | NaH, Alcohol, THF, RT to Reflux | 4-Alkoxy-7,8-dichloroquinoline |
| Phenol | K₂CO₃, Phenol, DMF, Heat | 4-Phenoxy-7,8-dichloroquinoline |
| Thiol | NaH, Thiol, THF, RT | 4-Thioether-7,8-dichloroquinoline |
Palladium-Catalyzed Cross-Coupling Reactions at C7 and C8
The chloro-substituents at the C7 and C8 positions are less susceptible to SNAr reactions but can be effectively functionalized using palladium-catalyzed cross-coupling reactions.[10][11][12] These methods offer a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The precise control over regioselectivity between the C7 and C8 positions would likely depend on the specific ligand, palladium precursor, and reaction conditions employed. It is anticipated that the C7 position may exhibit slightly higher reactivity in some cross-coupling reactions due to steric considerations.
Potential Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes to yield alkynylquinoline derivatives.
-
Buchwald-Hartwig Amination: Palladium-catalyzed amination to form C-N bonds with a broad range of amines.
-
Heck Coupling: Reaction with alkenes to introduce vinyl substituents.
Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions at C7/C8
| Reaction | Coupling Partner | Catalyst System (Predicted) | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Ligand (e.g., SPhos, XPhos), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | 7-Aryl-4,8-dichloroquinoline or 8-Aryl-4,7-dichloroquinoline |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N), Solvent (e.g., THF) | 7-Alkynyl-4,8-dichloroquinoline or 8-Alkynyl-4,7-dichloroquinoline |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 7-Amino-4,8-dichloroquinoline or 8-Amino-4,7-dichloroquinoline |
Experimental Protocols (Exemplary)
The following are proposed experimental protocols for the functionalization of this compound, adapted from established procedures for similar chloroquinolines.
Protocol 1: Synthesis of a 4-Amino-7,8-dichloroquinoline Derivative (SNAr)
-
To a solution of this compound (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add the desired primary or secondary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is heated to 120-150 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-7,8-dichloroquinoline derivative.
Protocol 2: Suzuki-Miyaura Coupling at the C7/C8 Position
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid (1.5 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., SPhos, 0.1 eq), and potassium carbonate (3.0 eq).
-
The flask is evacuated and backfilled with argon three times.
-
Degassed toluene and water (e.g., 4:1 v/v) are added, and the mixture is heated to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography will yield the targeted C7 or C8-functionalized product. Regioisomers may require careful separation.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the potential synthetic pathways originating from this compound.
Caption: Regioselective functionalization of this compound.
Caption: Mechanistic overview of key functionalization reactions.
Conclusion and Future Outlook
This compound represents a highly promising, yet underexplored, scaffold for the synthesis of novel, functionalized quinoline derivatives. The predictable and differential reactivity of its three chloro-substituents allows for a modular and strategic approach to molecular design. By leveraging the well-established methodologies of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, a diverse library of compounds can be accessed. This opens up new avenues for the discovery of molecules with potential applications in medicinal chemistry and materials science. Further investigation into the precise reactivity and regioselectivity of this compound is warranted to fully unlock its synthetic potential. The information presented in this guide provides a solid foundation for initiating such exploratory studies.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
The Obscure History and Toxicological Profile of Polylchlorinated Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polychlorinated quinolines (PCQs) represent a class of halogenated aromatic compounds with a history deeply rooted in the development of synthetic chemistry. While the parent compound, quinoline, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the specific timeline of the discovery and large-scale production of its polychlorinated derivatives remains largely obscure in scientific and historical literature.[1] This stands in stark contrast to the well-documented history of other polychlorinated aromatics like polychlorinated biphenyls (PCBs), which saw widespread industrial use and subsequent identification as persistent environmental pollutants.[2][3][4][5] This technical guide provides a comprehensive overview of the known synthesis, potential toxicological pathways, and the historical context of PCQs, drawing parallels with PCBs where direct information is lacking and highlighting the significant gaps in our current understanding.
Discovery and History: An Unclear Timeline
The history of quinoline chemistry began in the 19th century with Runge's extraction of the parent molecule.[1] The latter half of this century saw the development of numerous foundational synthetic methods for the quinoline scaffold, such as the Skraup (1880), Friedländer (1882), and Combes (1888) syntheses.[6][7][8] These robust methods, which often utilized harsh reaction conditions, could theoretically be adapted for the synthesis of chlorinated quinolines by using chlorinated precursors.
Table 1: Comparative Historical Timeline of Quinolines and PCBs
| Year | Event (Quinolines) | Event (PCBs) |
| 1834 | Quinoline first extracted from coal tar by Friedlieb Ferdinand Runge.[1] | |
| 1880 | Skraup synthesis for quinolines developed.[6] | |
| 1881 | First synthesis of PCBs.[2] | |
| 1882 | Friedländer synthesis for quinolines developed.[8] | |
| 1888 | Combes quinoline synthesis reported.[7] | |
| 1929 | Large-scale commercial production of PCBs begins.[2][3] | |
| 1930s | Reports of worker health issues (chloracne, liver damage) emerge.[2] | |
| 1966 | PCBs identified as widespread environmental contaminants.[2] | |
| 1979 | Production of PCBs banned in the United States.[3] |
Synthesis of Polychlorinated Quinolines: Historical and Modern Methods
The synthesis of the quinoline ring is a cornerstone of heterocyclic chemistry. Several classical methods, developed in the late 19th century, remain relevant. These methods can be adapted to produce chlorinated quinolines by using chlorinated anilines or other chlorinated starting materials.
Historical Synthetic Protocols
The following tables detail the general methodologies for key historical quinoline syntheses.
Table 2: Experimental Protocol for the Skraup Synthesis
| Step | Procedure |
| 1. Reactant Mixture | Aniline (or a chlorinated derivative), glycerol, a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., nitrobenzene) are combined. |
| 2. Dehydration | Glycerol is dehydrated by sulfuric acid to form acrolein. |
| 3. Michael Addition | The aniline derivative undergoes a Michael addition to the acrolein. |
| 4. Cyclization | The resulting intermediate is cyclized under acidic conditions. |
| 5. Oxidation | The dihydroquinoline intermediate is oxidized to the corresponding quinoline. |
| Reference(s) | [6] |
Table 3: Experimental Protocol for the Friedländer Synthesis
| Step | Procedure |
| 1. Condensation | An o-aminoaryl aldehyde or ketone is condensed with a compound containing an α-methylene group adjacent to a carbonyl group. |
| 2. Catalyst | The reaction is typically catalyzed by a base (e.g., sodium hydroxide) or an acid. |
| 3. Cyclodehydration | The intermediate undergoes cyclodehydration to form the quinoline ring. |
| Reference(s) | [8] |
Table 4: Experimental Protocol for the Combes Synthesis
| Step | Procedure |
| 1. Condensation | An aniline (or a chlorinated derivative) is condensed with a β-diketone. |
| 2. Intermediate Formation | A Schiff base intermediate is formed. |
| 3. Ring Closure | The intermediate undergoes acid-catalyzed ring closure to form the substituted quinoline. |
| Reference(s) | [7] |
Workflow for Historical Quinoline Synthesis
The general workflow for these historical syntheses involves the reaction of an aromatic amine with a carbonyl-containing compound, followed by cyclization and aromatization.
Caption: Generalized workflow for historical quinoline synthesis.
Toxicological Profile and Potential Signaling Pathways
Direct toxicological data for PCQs as environmental contaminants are scarce. However, the known effects of quinoline derivatives and other polychlorinated aromatic compounds can provide insights into their potential mechanisms of toxicity. The immunotoxicity of a quinone metabolite of a polychlorinated biphenyl (PCB29-pQ) has been shown to induce lymphocyte apoptosis and an imbalance in T-helper cell (Th1/Th2) cytokines.[10] This provides a plausible model for a signaling pathway that could be affected by PCQs.
Inferred Signaling Pathway for PCQ-Induced Immunotoxicity
The following diagram illustrates a potential signaling pathway for PCQ-induced immunotoxicity, based on the findings for PCB quinone metabolites.[10] This pathway involves the activation of the intrinsic apoptotic pathway and a shift in the balance of T-helper cell responses.
Caption: Inferred signaling pathway for PCQ-induced immunotoxicity.
Quantitative Data: A Notable Absence
A thorough search of historical and environmental literature reveals a significant lack of quantitative data regarding the production and environmental concentrations of PCQs. This is in stark contrast to PCBs, for which extensive data on production volumes and environmental levels have been documented.
Table 5: Comparison of Available Quantitative Data
| Data Type | Polychlorinated Quinolines (PCQs) | Polychlorinated Biphenyls (PCBs) |
| Historical Production Volume | No reliable data found. | Hundreds of thousands of tons produced in the U.S. by the 1960s.[2] |
| Historical Environmental Levels | No specific historical data found. | Detected in wildlife in 1966; widespread environmental contamination confirmed in the late 1960s.[2] |
| Modern Environmental Levels | Data is not widely available. | Still detected in soils, sediments, and biological tissues.[11] |
Conclusion and Future Directions
The history of polychlorinated quinolines is a study in contrasts. While the parent quinoline scaffold is of great historical and contemporary importance in chemistry and medicine, the story of its polychlorinated analogues as potential industrial chemicals and environmental contaminants is largely unwritten. The detailed history of PCBs provides a valuable, albeit cautionary, framework for what the history of PCQs might have been.
For researchers, scientists, and drug development professionals, the key takeaway is the significant knowledge gap that exists for this class of compounds. Future research should focus on:
-
Historical Archives: A deeper dive into chemical industry archives and patent literature may yet uncover information on the production and use of PCQs.
-
Environmental Monitoring: The development of analytical methods to specifically screen for PCQs in environmental samples is crucial to understanding their potential persistence and distribution.
-
Toxicological Studies: In vitro and in vivo studies are needed to elucidate the specific toxicological profiles of various PCQ congeners and to determine if the pathways inferred from related compounds are accurate.
Understanding the legacy of these "forgotten" chlorinated compounds is essential for a complete picture of the impact of industrial chemistry on our environment and health.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. The History of Polychlorinated Biphenyls (PCBs) in the United States - Environmental Protection Services [epsonline.com]
- 3. triumvirate.com [triumvirate.com]
- 4. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 5. From Industrial Toxins to Worldwide Pollutants: A Brief History of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. History of quinolones and their side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polychlorinated biphenyl quinone induces immunotoxicity via lymphocytes apoptosis and Th1-Th2 cell imbalance in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4,7,8-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated electrophilic substitution reactions involving 4,7,8-trichloroquinoline. Due to the presence of multiple deactivating chloro substituents and the electron-withdrawing nature of the quinoline ring, this substrate is exceptionally unreactive towards electrophilic attack. This document synthesizes the foundational principles of electrophilic aromatic substitution, the known reactivity of the quinoline nucleus, and the directing effects of chloro groups to predict the regioselectivity and feasibility of reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. While direct experimental data for this compound is scarce, this guide extrapolates from closely related, highly deactivated heterocyclic systems to propose potential (albeit forcing) reaction conditions. This analysis is intended to guide synthetic planning and methodological development for the functionalization of this and similar polychlorinated quinoline scaffolds.
Introduction: The Challenge of Electrophilic Substitution on this compound
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science. However, their functionalization via electrophilic aromatic substitution can be challenging. The nitrogen atom in the quinoline ring is basic and becomes protonated under the strongly acidic conditions typical for many electrophilic substitution reactions. The resulting quinolinium ion is strongly deactivated towards electrophilic attack.
The substrate of interest, this compound, presents an even greater challenge. The three chloro substituents are electron-withdrawing groups that further deactivate the aromatic system. Consequently, this compound is expected to be extremely resistant to electrophilic substitution, requiring harsh reaction conditions.
Theoretical Analysis of Regioselectivity
The regioselectivity of electrophilic substitution on this compound is governed by the interplay of the directing effects of the three chloro atoms and the inherent reactivity pattern of the quinoline nucleus.
-
Quinoline Ring System: In strongly acidic media, electrophilic attack on the protonated quinolinium ion occurs preferentially on the carbocyclic (benzene) ring, as the heterocyclic (pyridine) ring is strongly deactivated by the positive charge on the nitrogen. The positions of choice are C5 and C8, as the positive charge in the intermediate sigma complex can be more effectively delocalized without involving the already positively charged pyridine ring.[1][2]
-
Chloro Substituents: Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs can stabilize the positive charge of the arenium ion intermediate through resonance.[2]
Combined Directing Effects in this compound:
-
The chloro groups at C4, C7, and C8 all deactivate the quinoline ring system.
-
The C7 chloro group directs ortho to C6 and para to the already substituted C5 position (relative to the benzene ring).
-
The C8 chloro group directs ortho to C7 (already substituted) and the peri position C5.
Considering these factors, the most likely position for electrophilic attack on the this compound ring is C5 , followed by C6 . The C5 position is inherently favored in quinoline chemistry and is activated by resonance from the C8-chloro group. The C6 position is activated by the C7-chloro group. However, the profound deactivation of the entire ring system makes any substitution challenging.
Predicted Electrophilic Substitution Reactions
Based on the analysis of related compounds, the following predictions can be made for the electrophilic substitution reactions of this compound.
Halogenation
Halogenation is often the most feasible electrophilic substitution reaction on deactivated aromatic rings.
Predicted Reaction: It is anticipated that the halogenation of this compound, particularly chlorination or bromination, would occur at the C5 position. This prediction is supported by studies on the metal-free, regioselective C-H halogenation of 8-substituted quinolines, which consistently yield the C5-halogenated product.[3][4][5]
Proposed Experimental Protocol (Analogous): A potential method could be adapted from the halogenation of 8-substituted quinolines.[3][4]
-
Reagents: this compound, trihaloisocyanuric acid (e.g., trichloroisocyanuric acid - TCCA for chlorination, or tribromoisocyanuric acid - TBCA for bromination) as the halogen source.
-
Solvent: Acetonitrile.
-
Conditions: The reaction would likely need to be conducted at elevated temperatures for an extended period due to the deactivated nature of the substrate. Monitoring by GC-MS or LC-MS would be essential to track the slow conversion.
Data from Analogous Systems:
| Substrate (8-substituted quinoline) | Halogenating Agent | Position of Halogenation | Yield (%) | Reference |
| N-(quinolin-8-yl)acetamide | TCCA | C5 | 97 | [3] |
| N-(quinolin-8-yl)acetamide | TBCA | C5 | 98 | [3] |
Nitration
Nitration of highly deactivated systems requires extremely forcing conditions.
Predicted Reaction: Nitration is expected to be very difficult. If it occurs, the nitro group is predicted to substitute at the C5 or C6 position. The nitration of 5,8-dichloroquinoline requires heating in oleum at 60 °C for 45 hours to yield 6-nitro-5,8-dichloroquinoline, highlighting the extreme unreactivity.[6]
Proposed Experimental Protocol (Analogous):
-
Reagents: this compound, concentrated nitric acid, and fuming sulfuric acid (oleum).
-
Conditions: High temperatures (e.g., >100 °C) and prolonged reaction times would likely be necessary. These conditions pose a significant risk of decomposition.
Sulfonation
Sulfonation is a reversible process, but the conditions required for this compound are expected to be harsh.
Predicted Reaction: Sulfonation, if successful, would likely yield the this compound-5-sulfonic acid or the 6-sulfonic acid.
Proposed Experimental Protocol (Analogous):
-
Reagents: this compound and fuming sulfuric acid (oleum).
-
Conditions: Heating at high temperatures for an extended duration would be the probable course of action.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings.[7][8][9]
Predicted Reaction: Friedel-Crafts alkylation and acylation of this compound are predicted to be unsuccessful under standard conditions. The Lewis acid catalyst (e.g., AlCl₃) would likely coordinate with the basic nitrogen of the quinoline ring, further deactivating the system and inhibiting the reaction.
Visualizing Reaction Pathways and Workflows
Logical Relationship of Substituent Effects
Caption: Logical flow of directing effects on this compound.
Proposed Experimental Workflow for Halogenation
Caption: A proposed experimental workflow for the halogenation reaction.
Conclusion
This compound is a highly electron-deficient heteroaromatic compound, and as such, is exceptionally challenging to functionalize via electrophilic aromatic substitution. Theoretical considerations strongly suggest that any successful substitution will require harsh reaction conditions and will likely occur at the C5 position. Halogenation represents the most promising transformation, while nitration and sulfonation will be difficult, and Friedel-Crafts reactions are unlikely to proceed. The information and proposed methodologies in this guide, derived from analogous systems, provide a rational starting point for researchers aiming to explore the chemistry of this and other polychlorinated quinoline scaffolds. Careful optimization and safety precautions will be paramount in any experimental investigation.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Spectroscopic Data of Chloro-Substituted Quinolines
For the attention of: Researchers, scientists, and drug development professionals.
However, to provide valuable insights for researchers working with related compounds, this guide presents the predicted mass spectrometry data for 4,7,8-trichloroquinoline. Furthermore, a detailed spectroscopic analysis of the structurally similar and well-documented compound, 4,7-dichloroquinoline, is provided as a comparative reference. This includes experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, along with standardized experimental protocols for the spectroscopic analysis of quinoline derivatives.
Spectroscopic Data for this compound (Predicted)
While experimental data is unavailable, predicted mass spectrometry data provides theoretical insights into the fragmentation and mass-to-charge ratio of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.94821 |
| [M+Na]⁺ | 253.93015 |
| [M-H]⁻ | 229.93365 |
| [M]⁺ | 230.94038 |
| [M]⁻ | 230.94148 |
Note: Data is predicted and has not been experimentally verified.
Spectroscopic Data for 4,7-Dichloroquinoline (Experimental)
The following sections provide a comprehensive overview of the experimental spectroscopic data for 4,7-dichloroquinoline, which serves as a valuable proxy for understanding the spectroscopic properties of trichloro-substituted quinolines.
Table 2: ¹H NMR Spectroscopic Data for 4,7-Dichloroquinoline
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-2 | 8.78 | d | 4.8 | [2] |
| H-3 | 7.48 | d | 4.8 | [2] |
| H-5 | 8.15 | d | 9.2 | [2] |
| H-6 | 7.59 | dd | 9.2, 2.4 | [2] |
| H-8 | 8.11 | d | 2.4 | [2] |
Solvent: CDCl₃
Table 3: ¹³C NMR Spectroscopic Data for 4,7-Dichloroquinoline
| Carbon | Chemical Shift (δ, ppm) | Reference |
| C-2 | 151.8 | [3] |
| C-3 | 123.1 | [3] |
| C-4 | 142.7 | [3] |
| C-4a | 149.3 | [3] |
| C-5 | 128.5 | [3] |
| C-6 | 128.2 | [3] |
| C-7 | 136.5 | [3] |
| C-8 | 125.1 | [3] |
| C-8a | 123.9 | [3] |
Solvent: CDCl₃
The IR spectrum of 4,7-dichloroquinoline exhibits characteristic absorption bands corresponding to the vibrations of its aromatic and heterocyclic structure.
Table 4: Key IR Absorption Bands for 4,7-Dichloroquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~3050 | Weak | Aromatic C-H stretch | [2] |
| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching | [2] |
| ~1100-1000 | Strong | C-Cl stretch | [2] |
| ~850-750 | Strong | C-H out-of-plane bending | [2] |
The mass spectrum of 4,7-dichloroquinoline shows a characteristic isotopic pattern due to the presence of two chlorine atoms.
Table 5: Mass Spectrometry Data for 4,7-dichloroquinoline [4]
| m/z | Relative Intensity (%) | Assignment |
| 197 | 100 | [M]⁺ |
| 199 | 65 | [M+2]⁺ |
| 201 | 10.5 | [M+4]⁺ |
| 162 | ~40 | [M-Cl]⁺ |
| 127 | ~30 | [M-2Cl]⁺ |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of quinoline derivatives.
-
Sample Preparation: Dissolve 5-10 mg of the quinoline sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., TMS at 0.00 ppm).
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is commonly used for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Data Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a substituted quinoline.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 4,7,8-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 4,7,8-trichloroquinoline. These procedures are designed to guide researchers in the selective functionalization of this polychlorinated heterocyclic compound, a scaffold of interest in medicinal chemistry and materials science.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic and heteroaromatic rings. In the context of quinoline chemistry, the chlorine atoms on the ring can be selectively displaced by a variety of nucleophiles, enabling the synthesis of diverse derivatives. For polychlorinated quinolines such as this compound, the inherent electronic properties of the quinoline ring system govern the regioselectivity of the substitution.
The C4-position of the quinoline ring is significantly more activated towards nucleophilic attack compared to other positions. This heightened reactivity is attributed to the strong electron-withdrawing effect of the quinoline nitrogen, which effectively stabilizes the Meisenheimer intermediate formed during the substitution at this position. Computational studies, such as DFT calculations, have corroborated this observation, indicating that the carbon atom at the 4-position has a higher LUMO coefficient, rendering it more susceptible to nucleophilic attack.[1][2] Consequently, nucleophilic substitution on this compound is expected to occur preferentially at the C4-position, yielding 4-substituted-7,8-dichloroquinoline derivatives.
These protocols outline methods for the selective substitution of the C4-chloro group with amine nucleophiles using both conventional heating and microwave-assisted techniques.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic substitution on the C4-position of chlorinated quinolines, which can be adapted for this compound.
Table 1: Conventional Heating Conditions for Amination of Chloroquinolines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aliphatic Primary Amines | Ethanol or Isopropanol | Excess Amine or K₂CO₃ | Reflux (approx. 78-82) | 6-12 | 70-90 |
| Aliphatic Secondary Amines | Neat (solvent-free) | Excess Amine | 120-130 | 8-16 | 65-85 |
| Anilines | Absolute Ethanol | None | Reflux (approx. 78) | 9-24 | 60-80 |
| Diamines (e.g., ethane-1,2-diamine) | Neat (solvent-free) | Excess Amine | 80 then 130 | 1 then 7 | Not specified[3] |
Table 2: Microwave-Assisted Conditions for Amination of Chloroquinolines
| Nucleophile | Solvent | Base | Temperature (°C) | Time (min) | Typical Yield (%) |
| Alkylamines (Primary & Secondary) | DMSO | None (for primary) | 140-180 | 20-30 | 80-95[4] |
| Anilines and Heteroarylamines | DMSO | NaOH | 180 | 20-30 | 80-95[4] |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. This compound and amine reagents may be toxic and should be handled with care.
Protocol 1: Conventional Synthesis of 4-(Alkylamino)-7,8-dichloroquinolines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary aliphatic amine using conventional heating.
Materials:
-
This compound
-
Aliphatic amine (e.g., butylamine, morpholine) (2-5 equivalents)
-
Ethanol or Isopropanol (optional, for solid amines)
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). If the amine is a liquid, add the amine (3.0 eq) directly to the flask. If the amine is a solid, dissolve both the quinoline and the amine (1.2 eq) in a suitable solvent such as ethanol or isopropanol.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. If the reaction was performed neat, dissolve the residue in dichloromethane. If a solvent was used, remove it under reduced pressure and then dissolve the residue in dichloromethane. c. Transfer the dichloromethane solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃ solution, water, and brine.[3] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(alkylamino)-7,8-dichloroquinoline.
Protocol 2: Microwave-Assisted Synthesis of 4-(Arylamino)-7,8-dichloroquinolines
This protocol provides a rapid method for the amination of this compound using microwave irradiation, which can significantly reduce reaction times.[4]
Materials:
-
This compound
-
Aniline or substituted aniline (1.0-1.5 equivalents)
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Hydroxide (NaOH) (if required)
-
Microwave vial
-
Microwave reactor
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired aniline (1.2 eq), and DMSO. If the amine is a secondary amine or a less reactive aniline, a base such as NaOH may be required.[4]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 180 °C) for a short period (e.g., 20-30 minutes).[4]
-
Work-up: a. After the reaction is complete, cool the vial to room temperature. b. Dilute the reaction mixture with ethyl acetate and wash several times with water to remove the DMSO, followed by a wash with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 4-(arylamino)-7,8-dichloroquinoline.
Visualizations
Experimental Workflow for Nucleophilic Substitution
The following diagram illustrates the general workflow for the nucleophilic substitution on this compound.
Caption: General workflow for the synthesis of 4-amino-7,8-dichloroquinolines.
Signaling Pathway (Illustrative)
While this experimental procedure does not directly involve a biological signaling pathway, the synthesized 4-aminoquinoline derivatives are often investigated for their therapeutic potential, for instance, as antimalarial agents. The mechanism of action for chloroquine, a well-known 4-aminoquinoline, involves the disruption of heme detoxification in the malaria parasite. The following diagram illustrates this conceptual pathway.
Caption: Conceptual mechanism of action for 4-aminoquinoline antimalarials.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Application Notes and Protocols for the High-Yield Synthesis of 4,7,8-Trichloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the high-yield synthesis of 4,7,8-trichloroquinoline and its derivatives. The protocols outlined below are based on established chemical transformations and offer two distinct synthetic routes to the target trichloroquinoline scaffold, followed by methods for its derivatization.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific substitution pattern of chlorine atoms on the quinoline ring can significantly influence the compound's physicochemical properties and biological efficacy. This compound is a key intermediate for the synthesis of novel polysubstituted quinoline derivatives for drug discovery and development. The following protocols provide reliable methods for accessing this versatile building block and its derivatives in high yields.
Synthetic Methodologies
Two primary synthetic routes for the preparation of this compound are presented, followed by a general protocol for its derivatization at the 4-position.
Route 1: Synthesis from 2,3-Dichloroaniline
This route builds the quinoline ring system from an appropriately substituted aniline precursor through a Gould-Jacobs type reaction, followed by hydrolysis, decarboxylation, and chlorination.
Caption: Synthetic workflow for Route 1, starting from 2,3-dichloroaniline.
Step 1: Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate
This step involves the condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.
-
Procedure: A mixture of 2,3-dichloroaniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.5 mol) is heated at 130°C with stirring while distilling off the ethanol formed. After 1.5 hours, the crude diethyl [(2,3-dichloroanilino)methylene]malonate is added to Dowtherm A (175 mL) and refluxed for 45 minutes, allowing for the evaporation of ethanol. The solution is then cooled, and the resulting precipitate is filtered, washed with acetone, and dried to yield the product.[1]
-
Yield: 96%[1]
Step 2: Hydrolysis to 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Procedure: The ethyl ester from the previous step is suspended in a 10% aqueous solution of sodium hydroxide and heated to achieve dissolution. The solution is then treated with activated carbon, filtered, and the filtrate is acidified with 10% hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.[2]
-
Yield: Typically high (quantitative).
Step 3: Decarboxylation to 7,8-Dichloro-4-hydroxyquinoline
The carboxylic acid is decarboxylated by heating.
-
Procedure: 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is suspended in a high-boiling solvent such as Dowtherm A or paraffin oil. The mixture is heated to 230-250°C for 30-60 minutes. After cooling, the product crystallizes and is collected by filtration, washed with a non-polar solvent like toluene, and dried.[2]
-
Yield: Typically high (can be quantitative).[2]
Step 4: Chlorination to this compound
The 4-hydroxy group is converted to a chloro group using phosphorus oxychloride.
-
Procedure: 7,8-Dichloro-4-hydroxyquinoline is suspended in an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux (around 110°C) for 2-4 hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution until neutral. The crude product is dried and can be purified by recrystallization from ethanol or by column chromatography.[3][4]
-
Yield: Generally high (80-95%).
Route 2: Synthesis from 4,7-Dichloroquinoline
This route introduces a chlorine atom at the 8-position of a pre-existing 4,7-dichloroquinoline scaffold via a nitration-reduction-Sandmeyer reaction sequence.
Caption: Synthetic workflow for Route 2, starting from 4,7-dichloroquinoline.
Step 1: Nitration of 4,7-Dichloroquinoline
-
Procedure: To a stirred solution of 4,7-dichloroquinoline in concentrated sulfuric acid at 40°C, powdered sodium nitrate is added portion-wise over 15 minutes. The temperature is then raised to 95°C and the mixture is stirred for 2 hours. The reaction mixture is cooled and poured over ice to precipitate the product, which is then filtered, washed with water, and dried.
-
Yield: High.
Step 2: Reduction of 4,7-Dichloro-8-nitroquinoline
-
Procedure: The nitro derivative is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation at room temperature under pressure (e.g., 1000 psi) for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield the amino derivative.
-
Yield: 70%.
Step 3: Sandmeyer Reaction of 8-Amino-4,7-dichloroquinoline
This reaction converts the amino group at the 8-position into a chloro group via a diazonium salt intermediate.
-
Procedure:
-
Diazotization: 8-Amino-4,7-dichloroquinoline is dissolved in aqueous hydrochloric acid and cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled to 0-5°C. The cold diazonium salt solution is then added slowly to the stirred CuCl solution. A vigorous evolution of nitrogen gas will be observed. The reaction mixture is allowed to warm to room temperature and then heated to 60-70°C for about an hour to ensure complete reaction. After cooling, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[5][6]
-
-
Yield: Moderate to high, typically in the range of 60-80%.
Derivatization of this compound
The chlorine atom at the 4-position of the quinoline ring is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than those at the 7- and 8-positions. This allows for selective functionalization at this position.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
Caption: General workflow for the derivatization of this compound.
-
Procedure: this compound is dissolved in a suitable solvent such as ethanol, N-methyl-2-pyrrolidone (NMP), or used neat with a liquid amine. The amine nucleophile (1-2 equivalents) is added, often in the presence of a base like potassium carbonate or triethylamine, especially when using amine salts or less reactive amines. The reaction mixture is heated to reflux or a specific temperature (e.g., 130-150°C) for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is worked up by either precipitation and filtration or by extraction with an organic solvent, followed by washing with water and brine. The crude product is then purified by recrystallization or column chromatography.[7][8][9]
Data Presentation: Synthesis and Derivatization of Chloroquinolines
Table 1: Summary of Yields for the Synthesis of this compound
| Route | Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | 1. Cyclization | 2,3-Dichloroaniline | Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate | EMME, Heat, Dowtherm A | 96[1] |
| 1 | 2. Hydrolysis | Ethyl ester derivative | 7,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid | NaOH (aq), HCl | ~100 |
| 1 | 3. Decarboxylation | Carboxylic acid derivative | 7,8-Dichloro-4-hydroxyquinoline | Heat (230-250°C) | ~100[2] |
| 1 | 4. Chlorination | 4-Hydroxyquinoline derivative | This compound | POCl₃, Reflux | 80-95 |
| 2 | 1. Nitration | 4,7-Dichloroquinoline | 4,7-Dichloro-8-nitroquinoline | NaNO₃, H₂SO₄ | High |
| 2 | 2. Reduction | 8-Nitro derivative | 8-Amino-4,7-dichloroquinoline | H₂, Pd/C | 70 |
| 2 | 3. Sandmeyer Reaction | 8-Amino derivative | This compound | NaNO₂, HCl; CuCl | 60-80 |
Table 2: Examples of Nucleophilic Substitution on Chloroquinolines
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat, 80°C then 130°C | N¹-(7-chloroquinolin-4-yl)ethane-1,2-diamine | - | [8] |
| 4,7-Dichloroquinoline | N,N-Dimethyl-propane-1,3-diamine | Neat, 130°C, 8h | N'-(7-chloroquinolin-4-yl)-N,N-dimethylpropane-1,3-diamine | - | [8] |
| 4,7-Dichloroquinoline | o-Phenylenediamine | Ethanol, Ultrasound, 90°C, 30 min | N-(7-chloroquinolin-4-yl)benzene-1,2-diamine | High | [10] |
| 4,7-Dichloroquinoline | 3-Amino-1,2,4-triazole | Ethanol, Ultrasound, 90°C, 30 min | 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | 78-89 | [10] |
| 4,7-Dichloroquinoline | m-(Diethylaminomethyl)benzylamine | NMP, K₂CO₃, Et₃N, Reflux, 15h | 7-Chloro-N-(3-((diethylamino)methyl)benzyl)quinolin-4-amine | 47 | [9] |
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and reaction conditions may vary depending on the specific experimental setup and the purity of the reagents.
References
- 1. Decarboxylation [organic-chemistry.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application of 4,7,8-Trichloroquinoline in Antimalarial Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in the history and future of antimalarial drug discovery, with chloroquine, a 4-aminoquinoline, being a landmark drug. The emergence of drug-resistant Plasmodium falciparum strains necessitates the exploration of novel quinoline derivatives. This document provides detailed application notes and protocols for the investigation of substituted quinolines, with a conceptual focus on 4,7,8-trichloroquinoline as a novel starting material for the synthesis of new antimalarial candidates.
While there is a lack of specific published data on this compound in antimalarial research, the methodologies and principles outlined herein are based on extensive studies of structurally related compounds, particularly 4,7-dichloroquinoline derivatives. These notes are intended to serve as a comprehensive guide for researchers aiming to synthesize, characterize, and evaluate the antimalarial potential of new trichloroquinoline-based compounds.
Synthetic Approach for 4-Amino-7,8-dichloroquinoline Derivatives
The primary route for generating biologically active 4-aminoquinoline antimalarials involves the nucleophilic aromatic substitution (SNAr) at the C4 position of a polychlorinated quinoline core. The chlorine atom at C4 is highly activated towards substitution by amines. A hypothetical synthetic scheme starting from this compound is presented below.
Protocol 1: Synthesis of N-(substituted)-7,8-dichloroquinolin-4-amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or phenol.
-
Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution. The choice of the amine side chain is critical for modulating antimalarial activity and overcoming resistance.
-
Reaction Conditions: Heat the reaction mixture to 120-140°C under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours.[1][2] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. If phenol was used as a solvent, dissolve the mixture in an organic solvent like ethyl acetate and wash with an aqueous solution of sodium hydroxide (1 M) to remove the phenol.[3] For other solvents, proceed with standard aqueous work-up.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-7,8-dichloroquinoline derivative.[2]
-
Characterization: Confirm the structure of the final product using analytical techniques such as NMR (1H and 13C), Mass Spectrometry, and IR spectroscopy.
Mechanism of Action: Inhibition of Hemozoin Formation
The primary mechanism of action for 4-aminoquinoline antimalarials is the disruption of heme detoxification in the parasite's acidic food vacuole. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large amounts of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin.
4-aminoquinolines, being weak bases, accumulate in the acidic food vacuole. In their protonated state, they are thought to cap the growing hemozoin crystal, preventing further polymerization. This leads to the buildup of toxic free heme, which in turn causes oxidative stress, damages cell membranes, and ultimately leads to parasite death.
The presence of a chlorine atom at the 8-position, in addition to the 7-position, may influence the compound's lipophilicity, basicity, and steric properties, potentially affecting its accumulation in the food vacuole and its interaction with heme and the growing hemozoin crystal.
Caption: Proposed mechanism of action for a 4-amino-trichloroquinoline derivative.
Data Presentation: In Vitro Activity of Substituted 4-Aminoquinolines
The following tables summarize representative data for various 4-aminoquinoline derivatives from the literature to provide a comparative baseline for newly synthesized compounds.
Table 1: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Derivatives
| Compound ID | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| MAQ | 3D7 (CQ-sensitive) | 13.9 ± 3.4 | Chloroquine | 25.1 ± 1.5 | [3] |
| MAQ | W2 (CQ-resistant) | 129.2 ± 20.9 | Chloroquine | 315.6 ± 28.5 | [3] |
| BAQ | 3D7 (CQ-sensitive) | 11.2 ± 2.0 | Chloroquine | 25.1 ± 1.5 | [3] |
| BAQ | W2 (CQ-resistant) | 48.7 ± 11.5 | Chloroquine | 315.6 ± 28.5 | [3] |
| Compound 1 | HB3 (CQ-sensitive) | 26.1 ± 1.1 | Chloroquine | 20.3 ± 4.2 | [2] |
| Compound 1 | Dd2 (CQ-resistant) | 215 ± 20.0 | Chloroquine | 122 ± 21.0 | [2] |
| Compound 11 | HB3 (CQ-sensitive) | 20.0 ± 5.0 | Chloroquine | 20.3 ± 4.2 | [2] |
| Compound 11 | Dd2 (CQ-resistant) | 19.9 ± 2.1 | Chloroquine | 122 ± 21.0 |[2] |
Table 2: Cytotoxicity of 4-Aminoquinoline Derivatives in Mammalian Cell Lines
| Compound ID | Cell Line | CC50 (µM) | Assay Duration | Reference Compound | CC50 (µM) | Reference |
|---|---|---|---|---|---|---|
| MAQ | Vero | > 25 | 72h | Chloroquine | > 25 | [3] |
| BAQ | Vero | > 25 | 72h | Chloroquine | > 25 | [3] |
| Compound 1 | L6 | 1.8 ± 0.1 | 72h | Podophyllotoxin | 0.009 ± 0.001 | [2] |
| Compound 11 | L6 | 1.5 ± 0.1 | 72h | Podophyllotoxin | 0.009 ± 0.001 |[2] |
Experimental Protocols
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based) [4]
This assay measures parasite proliferation by quantifying parasitic DNA.
-
Parasite Culture: Culture P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2) in human erythrocytes (O+) in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, gentamycin, and 10% human serum or Albumax I. Maintain cultures at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Keep the final DMSO concentration below 0.5%.
-
Parasite Addition: Add a parasite suspension (200 µL/well) with 1% parasitemia and 2% hematocrit to the plate.
-
Incubation: Incubate the plate for 72 hours under the same culture conditions.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Measure fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Cytotoxicity Assay (MTT-based) [5][6]
This assay assesses the effect of the compound on the metabolic activity of mammalian cells.
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293T or HepG2) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 4: Hemozoin Inhibition Assay
This assay determines the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
-
Reagent Preparation: Prepare a stock solution of hemin chloride in DMSO.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.
-
Initiation of Polymerization: Add a solution of hemin chloride to an acetate buffer (pH 4.8) and immediately add this to the wells containing the test compound.
-
Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Quantification: Centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted hemin. Dissolve the β-hematin pellet in a solution of NaOH or SDS.
-
Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at 400 nm.
-
Data Analysis: Calculate the percentage of inhibition of β-hematin formation compared to a no-drug control and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel quinoline-based antimalarial compounds.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
Application Notes and Protocols for the Suzuki Coupling of 4,7,8-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and vinyl-aryl structures.[1][2][3] This palladium-catalyzed reaction offers a powerful tool for the structural modification of heterocyclic compounds, which are prevalent in medicinal chemistry.[4][5] Quinolines and their derivatives are a significant class of heterocycles with a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[4] The functionalization of the quinoline scaffold through methods like the Suzuki coupling is therefore of great interest in the development of new therapeutic agents.
These application notes provide a representative protocol for the Suzuki coupling of 4,7,8-trichloroquinoline, a substrate with multiple potential reaction sites. The protocol is designed based on established methodologies for the Suzuki coupling of other polychlorinated and heteroaromatic systems.[6][7][8] Due to the presence of multiple chloro-substituents, regioselectivity can be a key challenge, and optimization of the reaction conditions may be necessary to achieve the desired product. The C-4 position in 4,7-dichloroquinoline is known to be more reactive than the C-7 position, suggesting a potential for selective coupling.[9]
Key Reaction Parameters and Expected Outcomes
The successful Suzuki coupling of this compound is dependent on several critical parameters, including the choice of catalyst, ligand, base, and solvent. The following table summarizes a proposed set of conditions and expected outcomes for the coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Condition/Value | Notes |
| Substrates | This compound, Arylboronic acid | The reactivity of the arylboronic acid can influence reaction efficiency. |
| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | A common and effective palladium precursor for Suzuki couplings. |
| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | A bulky, electron-rich phosphine ligand known to be effective for the coupling of aryl chlorides.[8] |
| Base | K₃PO₄ (Potassium phosphate) | A moderately strong base often used in Suzuki couplings of challenging substrates. |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1 v/v) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100 °C | Elevated temperatures are often required for the coupling of less reactive aryl chlorides. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Hypothetical Yield | 60-80% | Yields are highly dependent on the specific arylboronic acid used and reaction optimization. |
| Product Purity | >95% (after purification) | Purification by column chromatography is typically required. |
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
SPhos (0.04 equivalents)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup:
-
To a dry reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired arylated trichloroquinoline derivative.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow
Caption: Workflow for the Suzuki coupling of this compound.
Signaling Pathway and Logical Relationships
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: This protocol is a representative example and may require optimization for specific substrates and desired outcomes. All experiments should be conducted by trained professionals in a controlled laboratory setting, adhering to all necessary safety precautions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Novel Anticancer Agents from 4,7,8-Trichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer properties.[1][2][3] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of its pharmacological effects. 4,7,8-Trichloroquinoline is a promising starting material for the synthesis of novel anticancer agents due to its multiple reactive sites. The chlorine atoms at positions 4, 7, and 8 can be selectively substituted to generate a diverse library of derivatives. These modifications can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
These application notes provide a comprehensive guide to the synthesis and evaluation of novel anticancer agents derived from this compound. The protocols detailed below are based on established methodologies for the synthesis and biological characterization of quinoline-based compounds.
Data Presentation: Anticancer Activity of Substituted Quinolines
While specific data for this compound derivatives are limited in publicly available literature, the following tables summarize the cytotoxic activity of various other substituted quinoline derivatives to illustrate the potential of this compound class. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | GI50 (µM)[4] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |
| N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 11.47 |
| N′-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 12.85 |
| N′-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 14.09 |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 11.52 |
Table 2: Cytotoxicity of 7-Chloro-(4-thioalkylquinoline) Sulfonyl N-oxide Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM)[5] |
| Sulfonyl N-oxide derivative with three-carbon spacer 1 | HCT116 | 1.99 - 4.9 |
| Sulfonyl N-oxide derivative with three-carbon spacer 2 | HCT116p53−/− | 2.24 - 4.98 |
| Sulfonyl N-oxide derivative with three-carbon spacer 3 | U2OS | 4.95 - 5.81 |
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-7,8-dichloroquinoline Derivatives
This protocol describes a general method for the synthesis of 4-amino-7,8-dichloroquinoline derivatives from this compound via nucleophilic aromatic substitution (SNA_r). The chlorine atom at the C4 position is the most susceptible to nucleophilic attack.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide)
-
Base (optional, e.g., potassium carbonate, triethylamine)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-2 equivalents).
-
If necessary, add a base (1.5 equivalents).[6]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7,8-dichloroquinoline derivative.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2×10^5 cells/well and allow them to attach overnight.[7]
-
Treat the cells with the IC50 concentration of the quinoline derivative for 24-48 hours.
-
Harvest the cells (including floating cells) by trypsinization and wash them twice with ice-cold PBS.[7]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 3. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Notes and Protocols for the Functionalization of the 4,7,8-Trichloroquinoline Ring System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical functionalization of the 4,7,8-trichloroquinoline ring system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with quinoline derivatives, including antimalarial, anticancer, and anti-inflammatory properties.[1] The presence of three distinct chlorine atoms at the C4, C7, and C8 positions allows for selective and sequential modifications, enabling the synthesis of a diverse library of novel compounds.
Overview of Reactivity and Regioselectivity
The this compound core exhibits a clear hierarchy of reactivity at its chlorinated positions, primarily governed by electronic effects.
-
C4-Position: The chlorine atom at the C4 position is the most activated towards nucleophilic aromatic substitution (SNAr) . This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack.[2]
-
C7 and C8-Positions: The chlorine atoms on the benzenoid ring (C7 and C8) are less reactive towards SNAr compared to the C4 position. Their reactivity can be modulated by the electronic properties of the substituents on the quinoline core. Functionalization at these positions often requires more forcing conditions or the use of transition metal-catalyzed cross-coupling reactions.
This inherent difference in reactivity allows for a stepwise functionalization strategy, enabling the selective introduction of various functionalities at each position.
Experimental Protocols and Quantitative Data
Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The most facile functionalization of the this compound scaffold is the selective substitution of the C4-chloro group with a variety of nucleophiles, including amines, alcohols, and thiols.
Application Note: This method is ideal for the rapid generation of 4-substituted-7,8-dichloroquinoline derivatives. These products can serve as key intermediates for further diversification at the C7 and C8 positions or be the final target molecules. This approach is fundamental in the synthesis of analogues of known bioactive compounds like chloroquine.[3]
General Protocol for Amination at C4:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., ethanol, DMF, or neat amine).
-
Add the desired amine (1.2-2.0 eq). The excess amine can also function as a base.
-
Heat the reaction mixture to a temperature ranging from 80°C to 130°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., ethanol).
-
Alternatively, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[2]
Table 1: Representative Quantitative Data for SNAr at the C4-Position of Chloroquinolines
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Morpholine | K₂CO₃, DMF, 120°C, 24h | 4-Morpholino-7-chloroquinoline | 92 | [4] |
| 4,7-Dichloroquinoline | Various amines | Ethanol, Ultrasound, 30-40 min | 4-Amino-7-chloroquinoline derivatives | High | [1] |
| 4,7-Dichloro-8-nitroquinoline | 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane | Neat, 130°C | 4-((5-(ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-7-chloro-8-nitroquinoline | - | [5] |
Logical Relationship for SNAr at C4:
Caption: SNAr at the C4 position of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The less reactive chloro-substituents at the C7 and C8 positions can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7] These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.
Application Note: Cross-coupling reactions are essential for introducing aryl, heteroaryl, and amino moieties at the C7 and C8 positions, significantly expanding the chemical diversity of the synthesized quinoline derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the quinoline core and various organoboron compounds.[8]
General Protocol for Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine the chloroquinoline substrate (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to a temperature ranging from 80°C to 110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite®, washing with the organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Table 2: Representative Quantitative Data for Suzuki-Miyaura Coupling of Chloroquinolines
| Starting Material | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Chloro-7-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 7-Methoxy-4-phenylquinoline | 85 | - |
| 2,6-Dichloroquinoxaline | 2-Tolylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | THF | 90 | 8 | 6-Chloro-2-(o-tolyl)quinoxaline | 77 | [9] |
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[6]
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add the chloroquinoline substrate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 4-10 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.2-2.0 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the amine (1.1-1.5 eq) and a degassed anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to a temperature ranging from 80°C to 110°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination of Chloroquinolines
| Starting Material | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂/BINAP | NaOt-Bu | Toluene | 80 | 18 | 2-Chloro-6-morpholinoquinoline | 85 | [9] |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/Dialkylbiphenylphosphine | - | - | - | - | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | [6] |
Signaling Pathway Diagram (Hypothetical): Inhibition of a Kinase Pathway
Functionalized quinolines are known to act as inhibitors of various protein kinases involved in cell signaling pathways. The following diagram illustrates a hypothetical mechanism of action where a functionalized this compound derivative inhibits a generic kinase cascade.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The this compound ring system offers a versatile platform for the synthesis of novel and diverse chemical entities. The distinct reactivity of the three chlorine atoms allows for a regioselective and stepwise functionalization strategy. By employing a combination of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can systematically modify the C4, C7, and C8 positions to generate libraries of compounds for screening in drug discovery and materials science applications. The protocols and data presented herein provide a foundational guide for the successful functionalization of this important heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Analytical Methods for the Characterization of 4,7,8-Trichloroquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of proposed analytical methodologies for the thorough characterization of 4,7,8-trichloroquinoline. Due to the limited availability of direct experimental data for this specific compound, the following protocols and expected data are largely based on established methods for the closely related and well-documented compound, 4,7-dichloroquinoline, with predictions for the influence of the additional chlorine atom at the 8-position.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is proposed.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Phosphoric acid (for non-MS applications)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (with 0.1% formic acid for MS compatibility) is recommended.[1] The exact ratio should be optimized to achieve a suitable retention time and peak shape. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 230 nm and 330 nm. The additional chlorine atom is not expected to significantly shift the chromophore compared to 4,7-dichloroquinoline.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and standards into the HPLC system and record the chromatograms. The purity of the sample can be determined by the area percentage of the main peak.
Expected Data
The retention time of this compound is expected to be longer than that of 4,7-dichloroquinoline due to the increased hydrophobicity from the additional chlorine atom.
| Compound | Predicted Retention Time (min) | Wavelength (nm) |
| This compound | > 5.0 (estimated) | ~230, ~330 |
| 4,7-Dichloroquinoline | ~4.5 | 229, 332 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
GC-MS is a powerful technique for the identification of this compound and for the analysis of volatile impurities. Electron ionization (EI) will lead to characteristic fragmentation patterns.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
A suitable volatile solvent such as dichloromethane or ethyl acetate.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the three chlorine atoms.
| Ion | Predicted m/z | Predicted Relative Abundance | Notes |
| [M]⁺ | 231, 233, 235, 237 | ~99:97:32:3 | Molecular ion with isotopic pattern for 3 Cl atoms. |
| [M-Cl]⁺ | 196, 198, 200 | - | Loss of a chlorine atom. |
| [M-HCl]⁺ | 195, 197, 199 | - | Loss of HCl. |
| [C₉H₄N]⁺ | 128 | - | Quinoline radical cation after loss of all Cl atoms. |
dot graph GCMS_Fragmentation_Pathway { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];
} caption: Predicted GC-MS Fragmentation Pathway for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra will provide key information.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) according to standard instrument procedures.
Predicted NMR Data
The chemical shifts are predicted based on the known values for 4,7-dichloroquinoline, with adjustments for the electron-withdrawing effect of the additional chlorine at the 8-position. This is expected to deshield adjacent protons and carbons.
¹H NMR (400 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) |
| H-2 | 8.8 - 9.0 | d | 4.5 - 5.0 |
| H-3 | 7.5 - 7.7 | d | 4.5 - 5.0 |
| H-5 | 8.2 - 8.4 | d | 8.5 - 9.0 |
| H-6 | 7.6 - 7.8 | d | 8.5 - 9.0 |
¹³C NMR (100 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) |
| C-2 | ~151 |
| C-3 | ~123 |
| C-4 | ~145 |
| C-4a | ~149 |
| C-5 | ~128 |
| C-6 | ~126 |
| C-7 | ~137 |
| C-8 | ~135 |
| C-8a | ~148 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule and to confirm the overall structure.
Experimental Protocol
Instrumentation:
-
FTIR spectrometer.
Procedure:
-
The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over the range of 4000-400 cm⁻¹.
Predicted FTIR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1450 | C=C and C=N stretching vibrations of the quinoline ring |
| 850-750 | C-Cl stretching vibrations |
| Below 800 | Out-of-plane C-H bending |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol
Instrumentation:
-
UV-Vis spectrophotometer.
Reagents:
-
A suitable solvent such as ethanol or methanol.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
-
Analysis: Record the absorbance spectrum over a range of 200-400 nm.
Predicted UV-Vis Data
The UV-Vis spectrum of this compound is expected to be similar to that of 4,7-dichloroquinoline, showing characteristic absorption bands for the quinoline ring system.
| Predicted λmax (nm) | Solvent |
| ~230 | Ethanol |
| ~330 | Ethanol |
| ~345 | Ethanol |
General Experimental Workflow
References
practical guide to handling and storage of 4,7,8-Trichloroquinoline
Disclaimer: No specific Safety Data Sheet (SDS) for 4,7,8-Trichloroquinoline was available at the time of this writing. The following guidelines have been developed by extrapolating data from structurally similar compounds, including 4,7-dichloroquinoline and other chlorinated quinolines. It is imperative to treat this compound as a compound of unknown toxicity and to handle it with extreme caution. A thorough risk assessment should be conducted before any experimental work.
Introduction
This compound is a halogenated aromatic heterocyclic compound. While specific research on this isomer is limited, the quinoline core is a significant scaffold in medicinal chemistry and drug development.[1] Compounds with similar structures, such as 4,7-dichloroquinoline, are utilized as intermediates in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[2] Given the reactivity of the chloro-substituted quinoline ring system, this compound holds potential as a building block in the synthesis of novel bioactive molecules. These application notes provide a practical guide for the safe handling, storage, and use of this compound in a research setting.
Physical and Chemical Properties
| Property | Value (for 4,7-Dichloroquinoline) | Reference |
| Molecular Formula | C₉H₅Cl₂N | [3] |
| Molecular Weight | 198.05 g/mol | [3] |
| Appearance | White to pale brown powder/solid | [4] |
| Melting Point | 81-83 °C | [2] |
| Boiling Point | ~317 °C | [2] |
| Flash Point | 164 °C | [2] |
| Solubility | Insoluble in water. Soluble in chloroform. | [4] |
| Vapor Pressure | 4.7 hPa @ 100 °C | [5] |
Safety and Handling
Based on the hazard profiles of analogous chloroquinolines, this compound should be handled as a hazardous substance.[3][6][7][8]
3.1. Hazard Identification
-
Acute Toxicity: Likely toxic if swallowed.[6]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[3] May cause an allergic skin reaction.[8]
-
Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[3][6]
-
Respiratory Sensitization: May cause respiratory irritation upon inhalation of dust.[3]
-
Aquatic Hazard: Potentially toxic to aquatic life with long-lasting effects.[6]
3.2. Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if damaged.[4]
-
Eye Protection: Use chemical safety goggles or a face shield.[4]
-
Skin and Body Protection: Wear a lab coat, long trousers, and closed-toe shoes. For larger quantities or when generating dust, consider additional protective clothing.[5]
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.
3.3. Safe Handling Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is donned correctly. Have an appropriate spill kit readily available.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize dust generation. Use a spatula for transfers.
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
-
Spill Management: In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, follow emergency procedures and contact the safety officer.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[7] Keep the container tightly closed.[7]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[4][5]
-
Labeling: The container must be clearly labeled with the chemical name "this compound" and appropriate hazard pictograms.
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Experimental Protocols
The following is a representative protocol for a nucleophilic aromatic substitution reaction at the 4-position of a chloroquinoline, adapted for this compound. This is a hypothetical procedure and must be adapted and optimized for specific research needs.
6.1. Synthesis of a 4-Amino-7,8-dichloroquinoline Derivative (Hypothetical)
This protocol describes the reaction of this compound with a generic primary amine.
-
Reaction Setup: In a chemical fume hood, add this compound (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add an appropriate solvent (e.g., ethanol or DMF). Add the desired primary amine (2-5 equivalents). The excess amine can also serve as a base to neutralize the HCl generated during the reaction.[9]
-
Reaction: Heat the mixture to a suitable temperature (e.g., 80-130 °C) and stir for 6-24 hours.[9][10] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7,8-Trichloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,7,8-Trichloroquinoline synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a three-step sequence starting from the commercially available 4,7-dichloroquinoline. This multi-step synthesis includes:
-
Nitration: Introduction of a nitro group at the 8-position of 4,7-dichloroquinoline.
-
Reduction: Reduction of the 8-nitro group to an 8-amino group.
-
Sandmeyer Reaction: Conversion of the 8-amino group to a chloro group.
Q2: What are the critical parameters to control during the nitration of 4,7-dichloroquinoline?
The nitration of 4,7-dichloroquinoline is a crucial step where temperature control is paramount. The reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. Maintaining a low temperature during the addition of the nitrating agent helps to prevent over-nitration and the formation of unwanted side products.
Q3: Which reducing agents are suitable for the conversion of 8-nitro-4,7-dichloroquinoline to 8-amino-4,7-dichloroquinoline?
Several reducing agents can be employed for this transformation. Common choices include iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C).[1] The selection of the reducing agent should consider the potential for dehalogenation (loss of existing chlorine atoms), which can be a side reaction with some hydrogenation catalysts.[1]
Q4: What are the key challenges in the Sandmeyer reaction for converting 8-amino-4,7-dichloroquinoline to this compound?
The Sandmeyer reaction involves the formation of a diazonium salt from the amino group, which is then displaced by a chloride ion.[2][3] Key challenges include the instability of the diazonium salt, which requires low temperatures for its formation and subsequent reaction.[4] Incomplete conversion and the formation of phenolic byproducts (from reaction with water) are common issues that can lower the yield.[4]
Troubleshooting Guides
Step 1: Nitration of 4,7-Dichloroquinoline
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of 8-Nitro-4,7-dichloroquinoline | Incomplete reaction. | - Ensure complete dissolution of the starting material in sulfuric acid before adding the nitrating agent.- Increase the reaction time or slightly elevate the temperature, monitoring carefully for side product formation. |
| Formation of multiple isomers. | - Maintain a low reaction temperature to favor the formation of the desired 8-nitro isomer.- Isomeric products are common; utilize column chromatography for purification.[5] | |
| Product Decomposition (Charring) | Reaction temperature is too high. | - Reduce the reaction temperature.- Add the nitrating agent slowly and in portions with efficient stirring and cooling.[5] |
| Concentration of nitrating agent is too high. | - Use a slight excess of the nitrating agent rather than a large excess.[5] | |
| Dinitration Products Observed | Reaction conditions are too harsh (high temperature, long reaction time). | - Reduce the reaction temperature and/or time.- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent.[5] |
Step 2: Reduction of 8-Nitro-4,7-dichloroquinoline
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Incomplete Reduction | Insufficient amount of reducing agent or catalyst deactivation. | - Increase the equivalents of the reducing agent (e.g., iron powder).- For catalytic hydrogenation, ensure the catalyst is fresh and the system is free of poisons. |
| Low Yield of 8-Amino-4,7-dichloroquinoline | Dehalogenation (loss of Cl atoms). | - If using catalytic hydrogenation, consider a milder catalyst or alternative reducing agents like iron in acetic acid or tin(II) chloride.[1] |
| Difficult product isolation. | - Ensure complete neutralization of the reaction mixture to precipitate the amine.- Use an appropriate organic solvent for extraction. | |
| Formation of Side Products | Over-reduction or side reactions of the quinoline ring. | - Monitor the reaction closely by TLC to avoid over-reduction.- Control the reaction temperature. |
Step 3: Sandmeyer Reaction of 8-Amino-4,7-dichloroquinoline
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low Yield of this compound | Decomposition of the diazonium salt. | - Maintain a low temperature (typically 0-5 °C) during the diazotization and subsequent reaction with the copper(I) chloride.[4] |
| Formation of 8-hydroxy-4,7-dichloroquinoline (phenol byproduct). | - Ensure anhydrous conditions as much as possible during the reaction.- Add the diazonium salt solution to the copper(I) chloride solution promptly after its formation. | |
| Incomplete reaction. | - Ensure the complete formation of the diazonium salt before adding it to the copper catalyst.- Allow for sufficient reaction time after the addition. | |
| Presence of Impurities in the Final Product | Carryover of unreacted starting material or byproducts from previous steps. | - Purify the 8-amino-4,7-dichloroquinoline intermediate thoroughly before proceeding to the Sandmeyer reaction. |
| Formation of biaryl byproducts. | - This is a known side reaction in Sandmeyer reactions.[2] Purification by column chromatography or recrystallization is necessary. |
Experimental Protocols
Synthesis of 8-Nitro-4,7-dichloroquinoline
-
Materials: 4,7-dichloroquinoline, Concentrated Sulfuric Acid (98%), Sodium Nitrate.
-
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in concentrated sulfuric acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain 8-nitro-4,7-dichloroquinoline.
-
-
Expected Yield: >98%[6]
Synthesis of 8-Amino-4,7-dichloroquinoline
-
Materials: 8-nitro-4,7-dichloroquinoline, Iron powder, Acetic Acid.
-
Procedure:
-
Suspend 8-nitro-4,7-dichloroquinoline (1.0 eq) in a mixture of acetic acid and water.
-
Heat the mixture to 90 °C.
-
Slowly add iron powder (3.0 eq) in portions.
-
Stir the reaction mixture at 90 °C for 1 hour.
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 8-amino-4,7-dichloroquinoline.
-
-
Expected Yield: 87%[6]
Synthesis of this compound (Sandmeyer Reaction)
-
Materials: 8-amino-4,7-dichloroquinoline, Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride.
-
Procedure:
-
Dissolve 8-amino-4,7-dichloroquinoline (1.0 eq) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Data Presentation
Table 1: Summary of Reagents and Yields for the Synthesis of this compound
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1. Nitration | 4,7-Dichloroquinoline | H₂SO₄, NaNO₃ | 8-Nitro-4,7-dichloroquinoline | >98%[6] |
| 2. Reduction | 8-Nitro-4,7-dichloroquinoline | Fe, Acetic Acid | 8-Amino-4,7-dichloroquinoline | 87%[6] |
| 3. Sandmeyer | 8-Amino-4,7-dichloroquinoline | NaNO₂, HCl, CuCl | This compound | Yields can vary, typically moderate to good. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting low yield in the nitration step.
References
Technical Support Center: Purification of Crude 4,7,8-Trichloroquinoline by Recrystallization
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude 4,7,8-trichloroquinoline via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and solubility data to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No crystals are forming upon cooling.
-
Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have appeared. What could be the problem?
-
Answer: The absence of crystal formation is a common issue that can be attributed to several factors:
-
Supersaturation has not been reached: The solution may not be concentrated enough for crystals to form. This is the most common reason for crystallization failure.[1]
-
Inappropriate solvent choice: The compound might be too soluble in the chosen solvent, even at lower temperatures.
-
Presence of impurities: Certain impurities can act as inhibitors to crystal nucleation and growth.
-
Lack of nucleation sites: A very clean and smooth crystallization vessel may not provide sufficient sites for the initial crystals to form.[2]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal formation.[1][2][3]
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed for crystal growth.[1][2]
-
-
Increase Concentration:
-
Cool to a Lower Temperature:
-
If crystals do not form at room temperature, try cooling the flask in an ice bath.
-
-
Issue 2: The compound is "oiling out" instead of crystallizing.
-
Question: When my solution cools, an oil is forming at the bottom of the flask instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high. The resulting oil is a supersaturated liquid that is difficult to crystallize.
Troubleshooting Steps:
-
Re-dissolve and Dilute:
-
Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[4]
-
-
Modify the Solvent System:
-
Add a small amount of a co-solvent in which the compound is more soluble. This can lower the saturation point and encourage crystallization over oiling.
-
-
Slower Cooling:
-
Insulate the flask to ensure a very slow cooling rate. This gives the molecules more time to align into a crystal lattice.
-
-
Issue 3: The recovered yield of purified this compound is very low.
-
Question: After recrystallization, I have a very small amount of pure product. What could have caused the low yield?
-
Answer: A low yield can result from several factors during the recrystallization process:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the solution upon cooling.[4][5]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, some product may crystallize on the filter paper or in the funnel.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature can leave a substantial amount of the product dissolved.
Troubleshooting Steps:
-
Optimize Solvent Volume:
-
In your next attempt, use the minimum amount of hot solvent necessary to just dissolve the crude solid.
-
-
Recover from Mother Liquor:
-
The filtrate (mother liquor) can be concentrated by heating to evaporate some of the solvent, and then cooled again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Ensure Thorough Cooling:
-
Make sure the solution has been cooled in an ice bath for an adequate amount of time before filtration to maximize crystal formation.
-
-
Issue 4: The purified product is still colored.
-
Question: My starting material was a dark color, and after recrystallization, the crystals are still colored. How can I remove the colored impurities?
-
Answer: Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.
Troubleshooting Steps:
-
Use Activated Carbon (Charcoal):
-
After dissolving the crude this compound in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient).
-
Keep the solution hot and swirl for a few minutes to allow the carbon to adsorb the colored impurities.
-
Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize. Be cautious not to use too much carbon, as it can also adsorb some of your desired product.
-
-
Data Presentation
Table 1: Solubility of Structurally Related Chloroquinolines in Common Organic Solvents
| Compound | Solvent | Temperature | Solubility | Reference |
| 4,7-Dichloroquinoline | Ethanol | Not Specified | Soluble | [6] |
| 4,7-Dichloroquinoline | Methanol | Not Specified | Soluble | [6] |
| 5,7-Dichloro-8-hydroxyquinoline | Ethanol | Room Temp. | Generally Soluble | [2][7] |
| 5,7-Dichloro-8-hydroxyquinoline | Dichloromethane | Room Temp. | Generally Soluble | [2][7] |
| 5,7-Dichloro-8-hydroxyquinoline | DMSO | Room Temp. | Generally Soluble | [2][7] |
| 5-Chloro-8-hydroxyquinoline | Acetone | 298.15 K | High | [8] |
| 5-Chloro-8-hydroxyquinoline | Ethyl Acetate | 298.15 K | High | [8] |
| 5-Chloro-8-hydroxyquinoline | Ethanol | 298.15 K | Moderate | [8] |
| 5-Chloro-8-hydroxyquinoline | Methanol | 298.15 K | Moderate | [8] |
Based on this data, alcohols such as ethanol or methanol are promising candidates for the recrystallization of this compound. A solvent system of ethanol/water or toluene could also be explored.
Experimental Protocols
Methodology for the Recrystallization of Crude this compound
-
Solvent Selection:
-
Based on the data for related compounds, ethanol is a good starting point. Place a small amount of the crude this compound in a test tube.
-
Add a small amount of ethanol at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should fully dissolve.
-
Allow the test tube to cool. Crystals should form. If this behavior is observed, ethanol is a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heat the flask on a hot plate with gentle swirling to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
common side reactions in the synthesis of 4,7,8-Trichloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7,8-Trichloroquinoline. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Disclaimer
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process starting from commercially available 4,7-dichloroquinoline.
Caption: Proposed three-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Nitration of 4,7-dichloroquinoline
Q1: I am getting a low yield of the desired 4,7-dichloro-8-nitroquinoline and a mixture of isomers. How can I improve the regioselectivity and yield?
A1: The nitration of 4,7-dichloroquinoline is expected to be directed to the 8-position due to the electronic effects of the quinoline nitrogen. However, the formation of other isomers is possible.
-
Troubleshooting Tips:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture (HNO₃/H₂SO₄) to minimize the formation of undesired isomers and side products.
-
Rate of Addition: Add the nitrating agent slowly and dropwise with vigorous stirring to ensure proper mixing and heat dissipation.
-
Acid Concentration: Use concentrated sulfuric acid to ensure the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | 0-10 °C | Increased formation of isomers, potential for runaway reaction. |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Incomplete reaction, lower yield. |
| Reaction Time | Monitor by TLC | Incomplete reaction or formation of byproducts with prolonged time. |
Q2: My reaction mixture turned dark and I observe significant charring. What could be the cause?
A2: Charring is often a result of an overly aggressive reaction, which can be caused by:
-
High Temperature: The reaction is highly exothermic. Insufficient cooling can lead to a rapid temperature increase and decomposition of the starting material and product.
-
Concentrated Nitrating Agent: Adding the nitrating agent too quickly can create localized hot spots, leading to charring.
Corrective Actions:
-
Ensure the reaction flask is adequately submerged in an ice-salt bath.
-
Dilute the nitrating mixture with a portion of the sulfuric acid before addition.
Step 2: Reduction of 4,7-dichloro-8-nitroquinoline
Q3: The reduction of the nitro group is incomplete. How can I drive the reaction to completion?
A3: Incomplete reduction can be due to several factors.
-
Troubleshooting Tips:
-
Choice of Reducing Agent: While iron in the presence of an acid (like HCl or acetic acid) is a common choice, tin(II) chloride (SnCl₂) in concentrated HCl is often more efficient for nitro group reductions.
-
Activation of Iron: If using iron, ensure it is activated (e.g., by washing with dilute acid) to remove any passivating oxide layer.
-
Reaction Time and Temperature: The reduction may require heating (e.g., reflux) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Fe / HCl | Reflux | Cost-effective, environmentally benign. | Can be slow, may require activation. |
| SnCl₂ / HCl | Room Temp. to Reflux | High efficiency, milder conditions. | More expensive, tin waste. |
Step 3: Sandmeyer Reaction of 4,7-dichloro-8-aminoquinoline
Q4: My Sandmeyer reaction is giving a low yield of this compound and I am observing the formation of a phenolic byproduct.
A4: The Sandmeyer reaction, while versatile, is known for the formation of several byproducts. The formation of the corresponding phenol (4,7-dichloro-8-hydroxyquinoline) is a common side reaction.[1][2]
-
Troubleshooting Tips:
-
Diazotization Temperature: The formation of the diazonium salt must be carried out at a low temperature (0-5 °C) to prevent its premature decomposition to the phenol.[2]
-
Copper(I) Chloride Quality: Use freshly prepared or high-purity copper(I) chloride. The presence of copper(II) can sometimes be beneficial, but the quality of the Cu(I) salt is crucial.[1]
-
Acid Concentration: Maintain a sufficient concentration of hydrochloric acid throughout the reaction to stabilize the diazonium salt and provide the chloride nucleophile.
-
Control of Nitrogen Evolution: The decomposition of the diazonium salt should be controlled. Add the diazonium salt solution slowly to the hot solution of copper(I) chloride.
-
Q5: I have a complex mixture of byproducts that are difficult to separate from the desired this compound. What are the likely impurities and how can I purify my product?
A5: Besides the phenolic byproduct, other common side reactions in the Sandmeyer reaction include the formation of biaryl compounds (coupling of two quinoline radicals) and azo compounds.[2]
-
Potential Byproducts:
-
4,7-dichloro-8-hydroxyquinoline
-
Biaryl quinolines (e.g., 8,8'-bis(4,7-dichloroquinoline))
-
Azo-coupled quinolines
-
-
Purification Strategy:
-
Extraction: After the reaction, a standard workup involving extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with water and brine should be performed.
-
Column Chromatography: This is the most effective method for separating the desired trichloroquinoline from the various byproducts. A silica gel column with a gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is recommended.
-
Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be used for final purification.
-
Caption: A troubleshooting workflow for the synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols based on the proposed synthetic route. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.
Protocol 1: Nitration of 4,7-dichloroquinoline
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,7-dichloroquinoline in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash thoroughly with water, and dry to obtain the crude 4,7-dichloro-8-nitroquinoline.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of 4,7-dichloro-8-nitroquinoline
-
To a solution of 4,7-dichloro-8-nitroquinoline in a suitable solvent (e.g., ethanol, acetic acid), add the reducing agent (e.g., iron powder and a catalytic amount of HCl, or a solution of SnCl₂ in concentrated HCl).
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and, if using a metal, filter it through a pad of celite.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,7-dichloro-8-aminoquinoline.
Protocol 3: Sandmeyer Reaction of 4,7-dichloro-8-aminoquinoline
-
Dissolve 4,7-dichloro-8-aminoquinoline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and heat it to the desired reaction temperature (typically 60-100 °C).
-
Slowly and carefully add the cold diazonium salt solution to the hot copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating and stirring for some time to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature, and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography followed by recrystallization.
References
troubleshooting failed 4,7,8-Trichloroquinoline synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,7,8-trichloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for synthesizing this compound involves a two-step process:
-
Gould-Jacobs Reaction: This step involves the condensation of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which is then cyclized at high temperatures to produce 7,8-dichloro-4-hydroxyquinoline.[1][2]
-
Chlorination: The hydroxyl group at the 4-position of 7,8-dichloro-4-hydroxyquinoline is subsequently replaced with a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product, this compound.[3]
Q2: My Gould-Jacobs reaction is resulting in a low yield of 7,8-dichloro-4-hydroxyquinoline. What are the potential causes and solutions?
Low yields in the Gould-Jacobs reaction are a common issue.[4] Here are several factors to investigate:
-
Incomplete Cyclization: The high temperature required for cyclization is crucial.[4] Insufficient temperature or reaction time can lead to incomplete conversion of the anilinomethylenemalonate intermediate.
-
Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of byproducts.
-
Purity of Reactants: Impurities in the 2,3-dichloroaniline or diethyl ethoxymethylenemalonate can interfere with the reaction.
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: Carefully control the temperature during the cyclization step, typically around 250°C in a high-boiling solvent like diphenyl ether.[5] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
Ensure Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purify Starting Materials: Ensure the purity of 2,3-dichloroaniline and diethyl ethoxymethylenemalonate before use.
Q3: I am observing the formation of isomeric impurities during my synthesis. How can I minimize their formation and purify the desired this compound?
The formation of isomers is a significant challenge in the synthesis of polychlorinated quinolines. During the chlorination of 7,8-dichloro-4-hydroxyquinoline, there is a possibility of forming other trichloroquinoline isomers.
Minimizing Isomer Formation:
-
Controlled Chlorination: Careful control of the chlorination reaction conditions, such as temperature and reaction time, can help to improve the regioselectivity of the reaction.
-
Choice of Chlorinating Agent: While POCl₃ is common, investigating alternative chlorinating agents might offer better selectivity in some cases.
Purification Strategies:
-
Column Chromatography: This is a standard method for separating isomers with different polarities.[6]
-
Recrystallization: Careful selection of a suitable solvent system for recrystallization can help to isolate the desired isomer.[7]
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be an effective separation technique.[8]
Q4: The chlorination step with phosphorus oxychloride is sluggish or incomplete. What can I do to improve the conversion?
Several factors can contribute to an incomplete chlorination reaction:
-
Moisture: Phosphorus oxychloride is highly sensitive to moisture, which can lead to its decomposition and reduced reactivity.
-
Insufficient Reagent: An inadequate amount of POCl₃ will result in incomplete conversion of the starting material.
-
Low Reaction Temperature: The chlorination reaction typically requires elevated temperatures to proceed at a reasonable rate.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle POCl₃ under an inert atmosphere.
-
Use Excess POCl₃: It is common practice to use a significant excess of POCl₃ to drive the reaction to completion.
-
Optimize Temperature and Reaction Time: Heat the reaction mixture, typically to reflux, and monitor its progress by TLC to ensure completion.
Q5: My final product is a dark, tarry substance. How can I clean up the reaction and isolate the this compound?
The formation of tar is a common issue in quinoline synthesis, often due to the harsh reaction conditions.[9]
Work-up and Purification:
-
Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the crude product.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by column chromatography or recrystallization. In cases of severe tar formation, steam distillation might be a viable initial purification step.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield in Gould-Jacobs Reaction | Incomplete cyclization of the intermediate. | Increase reaction temperature and/or time. Ensure the use of a high-boiling point solvent like diphenyl ether.[5] |
| Side reactions due to high temperatures. | Optimize the temperature and reaction time by monitoring with TLC. Consider using a slightly lower temperature for a longer duration. | |
| Impure starting materials. | Purify 2,3-dichloroaniline and diethyl ethoxymethylenemalonate before the reaction. | |
| Formation of Isomeric Byproducts | Lack of regioselectivity in the chlorination step. | Carefully control the temperature and reaction time during chlorination. Consider exploring alternative chlorinating agents. |
| Incomplete separation of isomers. | Employ efficient purification techniques such as column chromatography or preparative HPLC.[8] Optimize the solvent system for recrystallization. | |
| Incomplete Chlorination with POCl₃ | Presence of moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere. |
| Insufficient amount of POCl₃. | Use a larger excess of phosphorus oxychloride. | |
| Low reaction temperature or short reaction time. | Increase the reaction temperature to reflux and monitor the reaction to completion using TLC. | |
| Formation of Tar | Harsh reaction conditions (high temperature, strong acid). | Use a moderator like ferrous sulfate in reactions like the Skraup synthesis (if applicable as an alternative route).[9] For the Gould-Jacobs and chlorination steps, careful temperature control is crucial. |
| Polymerization of reactants or intermediates. | Optimize reaction conditions to minimize side reactions. A well-controlled, gradual increase in temperature can be beneficial. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | Try different solvent systems for extraction and recrystallization. Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization. |
| Product is contaminated with starting materials or byproducts. | Utilize column chromatography with a suitable eluent system for purification. |
Experimental Protocols
Step 1: Synthesis of 7,8-dichloro-4-hydroxyquinoline (via Gould-Jacobs Reaction)
Materials:
-
2,3-dichloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or another high-boiling point solvent)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Condensation: In a round-bottom flask, combine 2,3-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120°C for 1-2 hours. The progress of the reaction can be monitored by observing the distillation of ethanol.
-
Cyclization: Add the hot reaction mixture to a flask containing preheated diphenyl ether (at ~250°C). Maintain the temperature at 250°C for 15-30 minutes. The cyclized product will precipitate upon cooling.
-
Hydrolysis: Filter the solid product and wash it with a low-boiling solvent like hexane to remove the diphenyl ether. Suspend the crude product in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours to hydrolyze the ester group.
-
Acidification and Decarboxylation: After cooling, acidify the solution with concentrated hydrochloric acid. The resulting carboxylic acid intermediate can be decarboxylated by heating it in a high-boiling solvent or neat at a high temperature until the evolution of CO₂ ceases, yielding 7,8-dichloro-4-hydroxyquinoline.
Step 2: Synthesis of this compound (Chlorination)
Materials:
-
7,8-dichloro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 7,8-dichloro-4-hydroxyquinoline (1.0 eq). Carefully add an excess of phosphorus oxychloride (e.g., 5-10 eq).
-
Chlorination: Heat the reaction mixture to reflux (around 110°C) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a large amount of crushed ice with stirring. This step is highly exothermic and should be performed in a fume hood.
-
Neutralization: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral or slightly basic. The crude product will precipitate out.
-
Extraction and Purification: Filter the solid product or extract the aqueous layer with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be further purified by column chromatography or recrystallization.
Data Summary
Table 1: Reaction Conditions for the Synthesis of 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
| Parameter | Value | Reference |
| Starting Material | 2,3-dichloroaniline | [2] |
| Reagent | Diethyl ethoxymethylenemalonate | [2] |
| Temperature | 130°C | [2] |
| Reaction Time | 1.5 hours | [2] |
| Yield | 96% | [2] |
Table 2: Chlorination of 4-hydroxyquinolines with POCl₃
| Starting Material | Product | Reaction Conditions | Yield | Reference |
| 7,8-dichloro-4-hydroxyquinoline | This compound | Reflux in POCl₃ | Not specified | Implied by general procedures |
| 2,4-dihydroxyquinoline | 2,4-dichloroquinoline | 160°C, 2 hours (with pyridine) | 88% | [10] |
Visualizations
Caption: A troubleshooting workflow for failed this compound synthesis reactions.
Caption: The synthetic pathway for this compound.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for 4,7,8-Trichloroquinoline Derivatization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4,7,8-trichloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the chlorine atoms on this compound in nucleophilic aromatic substitution (SNAr) reactions?
Based on established principles of quinoline chemistry, the chlorine atom at the C4 position is the most reactive towards nucleophilic aromatic substitution (SNAr).[1][2] This is due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring, which significantly activates the C4 (para) and C2 (ortho) positions towards nucleophilic attack.[1] The chlorine atoms at the C7 and C8 positions on the benzene ring are considerably less reactive in SNAr reactions. While direct comparative studies on this compound are limited, it is anticipated that the C8 position may experience some steric hindrance from the peri-position relative to the nitrogen, potentially influencing its reactivity compared to the C7 position.
Q2: What are the most common side reactions to anticipate during the derivatization of this compound?
Common side reactions include:
-
Hydrolysis: The highly reactive C4-chloro group can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures, leading to the formation of 4-hydroxy-7,8-dichloroquinoline.
-
Over-alkylation/arylation: When using nucleophiles with multiple reactive sites, such as diamines, the product of the initial substitution can sometimes react further.
-
Reaction with Solvent: Nucleophilic solvents, like alcohols, may compete with the desired nucleophile, leading to the formation of alkoxy-substituted byproducts, particularly under basic conditions and at high temperatures.
-
Homocoupling: In cross-coupling reactions like Suzuki or Sonogashira, homocoupling of the boronic acid or alkyne starting materials can occur, reducing the yield of the desired product.
-
Dehalogenation: Reductive dehalogenation of the starting material or product can be a side reaction in palladium-catalyzed couplings, often caused by hydride sources or catalyst decomposition.
Q3: For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which chlorine atom is expected to react first?
In palladium-catalyzed cross-coupling reactions, the reactivity order of aryl halides is typically I > Br > OTf >> Cl. While all three positions on this compound are chlorides, their reactivity can be influenced by the electronic environment and the specific catalytic system. The oxidative addition step is generally more challenging for aryl chlorides compared to bromides or iodides.[3] For Suzuki coupling, it has been observed with 4,7-dichloroquinoline that the C4-Cl is more reactive. Therefore, selective cross-coupling at the C4 position is generally expected, although harsher conditions might lead to reactions at the other positions.
Q4: How can I improve the yield of my derivatization reaction?
Low yields can stem from several factors, including inactive catalysts, suboptimal reaction conditions (temperature, solvent, base), or degradation of reagents.[3] To improve yields, consider the following:
-
Catalyst System: For challenging couplings of aryl chlorides, use highly active palladium catalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos).[3]
-
Reaction Conditions: Systematically optimize the temperature, reaction time, and choice of solvent and base. For instance, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ in Suzuki couplings.[3]
-
Reagent Quality: Ensure that all starting materials, reagents, and solvents are pure and, where necessary, anhydrous and degassed. Boronic acids, for example, can be prone to degradation.[3]
-
Inert Atmosphere: For many palladium-catalyzed reactions, maintaining a strict inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent catalyst deactivation.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or ligand. 2. Reaction temperature is too low. 3. Insufficiently strong base (for cross-coupling). 4. Poor quality or degradation of starting materials. 5. Presence of oxygen or moisture in the reaction. | 1. Use a fresh batch of catalyst and ligand. For aryl chlorides, consider more active systems like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands.[3] 2. Gradually increase the reaction temperature. 3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).[3] 4. Verify the purity of starting materials. Use fresh or purified reagents. 5. Ensure solvents are properly degassed and the reaction is run under a strict inert atmosphere.[3] |
| Formation of Multiple Products (Regioisomers) | 1. Reaction conditions are too harsh, leading to substitution at less reactive positions. 2. For cross-coupling, catalyst system may not be selective. | 1. Reduce the reaction temperature and/or reaction time. 2. Screen different palladium catalysts and ligands to improve regioselectivity. |
| Significant Side Product Formation (e.g., Hydrolysis, Dehalogenation) | 1. Presence of water in the reaction mixture (hydrolysis). 2. Presence of a hydride source or catalyst decomposition (dehalogenation). 3. Homocoupling of boronic acid (Suzuki reaction) due to oxygen. | 1. Use anhydrous solvents and reagents. 2. Avoid protic solvents if dehalogenation is an issue. Ensure the catalyst system is stable under the reaction conditions. 3. Thoroughly degas all solvents and maintain a robust inert atmosphere.[3] |
| Product is Difficult to Purify | 1. Formation of closely related byproducts. 2. Product is an oil and does not crystallize. 3. Product is insoluble and precipitates from the reaction mixture. | 1. Optimize reaction conditions to minimize side product formation. Employ advanced chromatographic techniques for separation. 2. Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. 3. Choose a solvent in which the product is more soluble at the reaction temperature. |
| Reaction Turns Dark/Forms Tar | Decomposition of reactants or products at high temperatures. | Reduce the reaction temperature and consider extending the reaction time. Use a milder base if applicable. |
Data Presentation
The following tables summarize reaction conditions for the derivatization of 4,7-dichloroquinoline, which can serve as a starting point for the optimization of this compound derivatization.
Table 1: Nucleophilic Aromatic Substitution of 4,7-Dichloroquinoline with Amines (Conventional Heating) [3]
| Nucleophile | Conditions | Temperature (°C) | Time (h) | Yield (%) |
| 1,3-Diaminopropane | Neat | Reflux | 2 | 83 |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | Not specified |
| N,N-Dimethyl-propane-1,3-diamine | Neat | 130 | 8 | Not specified |
Table 2: Ultrasound-Assisted Nucleophilic Substitution of 4,7-Dichloroquinoline [2]
| Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| o-Phenylenediamine | Ethanol | 90 | 30 | High (not specified) |
| Thiosemicarbazide | Ethanol | 90 | 30 | High (not specified) |
| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the derivatization of this compound. Note: These protocols are adapted from procedures for 4,7-dichloroquinoline and will likely require optimization for the specific substrate and desired product.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is suitable for reacting this compound with a primary or secondary amine, selectively at the C4 position.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, NMP, or neat if the amine is a liquid).[4]
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 eq). If the amine is a solid, it can be added directly. For reactions requiring a base (e.g., with amine salts), add a suitable base such as K₂CO₃ (2.0 eq).[4]
-
Reaction Conditions: Heat the mixture to the desired temperature (typically ranging from 80-130 °C) and stir for the required time (2-24 hours).[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine.[2]
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is for the palladium-catalyzed C-N cross-coupling of this compound with an amine.
-
Reaction Setup: To a flame-dried Schlenk tube or a vial equipped with a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%), and the base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Experimental Workflow
Caption: A generalized experimental workflow for the derivatization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Technical Support Center: Purification of 4,7,8-Trichloroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,7,8-Trichloroquinoline. The following information is designed to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in crude haloquinoline samples may include:
-
Positional Isomers: Isomers such as 4,5,7-trichloroquinoline or other regioisomers formed during the synthesis.
-
Unreacted Starting Materials: Residual precursors from the synthetic process.
-
By-products: Compounds formed from side reactions.
-
Residual Solvents: Solvents used in the synthesis and initial work-up.
Q2: What are the recommended methods for purifying this compound?
A2: The two most effective and commonly used methods for the purification of haloquinolines are recrystallization and column chromatography.[1][2][3] The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4][5][6] For structurally similar compounds like 4,7-dichloroquinoline, solvents such as ethanol, methanol, and petroleum ether (like Skellysolve B) have been used successfully.[2][7] It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, and hexanes) to identify the optimal one for your specific sample.
Q4: What is a typical stationary and mobile phase for the column chromatography of this compound?
A4: For the purification of haloquinolines, silica gel is a commonly used stationary phase.[1] A typical mobile phase would be a mixture of a non-polar solvent like petroleum ether or hexanes and a moderately polar solvent such as ethyl acetate.[1] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the desired product and impurities.
Q5: How can I assess the purity of my this compound sample after purification?
A5: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[4]
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[8][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable, or not enough solvent is being used. | Try a different solvent or a solvent mixture. Gradually add more hot solvent until the compound dissolves completely.[4] |
| No crystals form upon cooling. | The solution is not supersaturated, or the concentration of the compound is too low. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[4] If that fails, evaporate some of the solvent to increase the concentration and cool again. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the melting point of the compound is lower than the boiling point of the solvent. The cooling process is too rapid. | Use a lower-boiling point solvent. Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| The recovered yield is very low. | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent necessary for dissolution.[4] Cool the solution in an ice bath to minimize solubility. Ensure complete transfer and washing of the crystals during filtration. |
| The purified product is still impure. | The chosen solvent did not effectively differentiate between the product and the impurities. Impurities co-precipitated with the product. | Perform a second recrystallization with a different solvent system. Consider using column chromatography for better separation. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The solvent system is not optimal. | Adjust the polarity of the mobile phase. For better separation of polar compounds, increase the proportion of the more polar solvent. For less polar compounds, decrease it. |
| The compound does not move from the baseline. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound runs with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the eluent. |
| Cracking or channeling of the silica gel column. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Low recovery of the compound. | The compound is strongly adsorbed to the silica gel. The column was not fully eluted. | Increase the polarity of the mobile phase significantly at the end of the chromatography to elute any remaining compound. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[4][5][6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point and perform TLC or another analytical technique to assess the purity of the final product.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) to find a mobile phase that gives a retention factor (Rf) of approximately 0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a more polar solvent if necessary, and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Purity Assessment: Assess the purity of the isolated compound using appropriate analytical methods.
Data Presentation
Table 1: Purity and Yield Data for Purification of a Related Compound (4,7-Dichloroquinoline)
| Purification Method | Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Recrystallization | Skellysolve B | Not specified | >99 (based on m.p.) | 55-60 | [2] |
| Recrystallization | Ethanol or Methanol | Not specified | >=99 | >80 | [7] |
| Column Chromatography | Petroleum Ether/Ethyl Acetate (6:1) | Crude | Not specified | 92 | [1] |
Note: This data is for the structurally similar 4,7-dichloroquinoline and serves as an illustrative example of expected outcomes.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 4,7,8-Trichloroquinoline
Technical Support Center: Synthesis of 4,7,8-Trichloroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of this compound. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A1: A practical and scalable approach for the synthesis of this compound is a multi-step process that begins with the Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulations. The key stages are:
-
Condensation: Reaction of 2,3-dichloroaniline with diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: High-temperature cyclization of the resulting anilinomethylenemalonate to form ethyl 4-hydroxy-7,8-dichloroquinoline-3-carboxylate.
-
Saponification: Hydrolysis of the ester to 4-hydroxy-7,8-dichloroquinoline-3-carboxylic acid.
-
Decarboxylation: Removal of the carboxylic acid group to yield 7,8-dichloro-4-quinolinol.
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to obtain the final product, this compound.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The most significant safety concerns are associated with the high temperatures required for the cyclization and decarboxylation steps, and the use of phosphorus oxychloride in the final chlorination step. POCl₃ is highly toxic, corrosive, and reacts violently with water, producing toxic fumes.[1][2][3][4] Proper personal protective equipment (PPE), a well-ventilated work area, and carefully planned quenching procedures are essential.
Q3: How do the substituents on the starting aniline affect the Gould-Jacobs reaction?
A3: The electronic properties of the substituents on the aniline ring can influence the reaction's efficiency. The Gould-Jacobs reaction is generally effective for anilines with electron-donating groups in the meta-position.[5][6] For anilines with multiple electron-withdrawing groups, such as 2,3-dichloroaniline, the reaction may be more sluggish and require more forcing conditions.
Q4: What are the typical byproducts in this synthesis, and how can they be minimized?
A4: Common byproducts include incompletely cyclized intermediates, over-chlorinated or under-chlorinated quinolines, and tarry materials from thermal decomposition, especially during the high-temperature cyclization step.[6][7] To minimize these, precise temperature control, an inert atmosphere, and optimization of reaction times are crucial.
Troubleshooting Guides
Problem 1: Low Yield in the Gould-Jacobs Cyclization Step
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Cyclization | * Increase Reaction Temperature: Ensure the temperature is high enough for cyclization (typically >250 °C).[8] * Increase Reaction Time: Allow for a longer reaction time to drive the cyclization to completion. * Use a High-Boiling Point Solvent: Employing a solvent like Dowtherm A can help maintain a consistent and high reaction temperature.[7] |
| Thermal Decomposition of Product | * Optimize Temperature and Time: Conduct small-scale experiments to find the optimal balance between cyclization rate and product degradation.[6] * Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidative decomposition. |
| Poor Heat Transfer in a Large Reactor | * Improve Agitation: Ensure efficient stirring to maintain uniform temperature throughout the reactor. * Use a Jacketed Reactor: Employ a reactor with a heating jacket for better temperature control. |
Problem 2: Incomplete Chlorination or Formation of Impurities
| Potential Cause | Troubleshooting/Optimization Strategy |
| Insufficient Chlorinating Agent | * Increase Stoichiometry of POCl₃: Use a larger excess of phosphorus oxychloride to ensure complete conversion of the 4-hydroxy group.[9] |
| Reaction Temperature is Too Low | * Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to reflux) to increase the reaction rate.[9] |
| Presence of Water in the Reaction Mixture | * Use Dry Reagents and Glassware: Ensure that the starting material (7,8-dichloro-4-quinolinol) and the reaction vessel are completely dry. * Use Fresh POCl₃: Use a fresh bottle of phosphorus oxychloride as it can decompose over time in the presence of atmospheric moisture. |
| Formation of Phosphorylated Byproducts | * Careful Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to decompose the excess POCl₃ and any phosphorylated intermediates.[9] * pH Adjustment: After quenching, carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product. |
| Difficulty in Removing Excess POCl₃ | * Distillation: Remove the bulk of the excess POCl₃ by distillation under reduced pressure before quenching. * Azeotropic Removal: Use an appropriate solvent to form an azeotrope with the remaining POCl₃ to facilitate its removal. |
Quantitative Data
The following table summarizes hypothetical data for the optimization of the chlorination step.
| Entry | Equivalents of POCl₃ | Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity of Crude Product (%) |
| 1 | 3.0 | 80 | 2 | 85 | 90 |
| 2 | 5.0 | 80 | 2 | 95 | 92 |
| 3 | 5.0 | 105 (reflux) | 2 | >99 | 94 |
| 4 | 5.0 | 105 (reflux) | 4 | >99 | 93 (slight increase in byproducts) |
Experimental Protocols
Protocol 1: Synthesis of 7,8-dichloro-4-quinolinol
-
Condensation: In a round-bottom flask, combine 2,3-dichloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130°C for 1.5 hours. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: To the resulting crude anilidomethylenemalonate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 45 minutes. Monitor the reaction by TLC.
-
Saponification: Cool the reaction mixture and add a 10% aqueous solution of sodium hydroxide. Heat to reflux for 1-2 hours until hydrolysis is complete.
-
Acidification and Decarboxylation: Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate. Filter the solid, wash with water, and dry. Suspend the dried solid in Dowtherm A and heat to 250-260°C until carbon dioxide evolution ceases.
-
Isolation: Cool the mixture, and the product will precipitate. Filter the solid, wash with a non-polar solvent like hexane, and dry to obtain 7,8-dichloro-4-quinolinol.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, add 7,8-dichloro-4-quinolinol (1.0 eq) to an excess of phosphorus oxychloride (5.0 eq) with stirring.
-
Chlorination: Heat the mixture to reflux (approximately 105°C) for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the product precipitates. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
Visualizations
Caption: A flowchart of the synthetic route for this compound.
Caption: A decision tree for troubleshooting low yield in the chlorination step.
References
- 1. lanxess.com [lanxess.com]
- 2. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 3. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
preventing decomposition of 4,7,8-Trichloroquinoline during reactions
Disclaimer: The following troubleshooting guides and FAQs are based on general principles of quinoline chemistry and data from related chloro-substituted heterocyclic compounds. Specific experimental data for the decomposition of 4,7,8-Trichloroquinoline is limited. Researchers should use this information as a general guideline and optimize conditions for their specific reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is turning dark and forming a tar-like substance. What could be the cause?
A1: Tar formation is a common issue in quinoline synthesis and functionalization, often resulting from the decomposition of starting materials or products at elevated temperatures. Harsh acidic or basic conditions can also lead to polymerization and the formation of complex, insoluble byproducts. To minimize tarring, consider the following:
-
Temperature Control: Avoid excessively high reaction temperatures. It is advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can contribute to decomposition and tar formation.
-
Milder Reagents: If possible, use milder bases or acids to avoid aggressive reaction conditions that can degrade the quinoline core.
Q2: I am observing significant dehalogenation in my cross-coupling reaction with this compound. How can I prevent this?
A2: Dehalogenation, the replacement of a chlorine atom with a hydrogen atom, is a known side reaction for chloro-substituted aromatic and heteroaromatic compounds, particularly in palladium-catalyzed cross-coupling reactions. This is often caused by the formation of palladium-hydride species.[1] To minimize dehalogenation:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step in the catalytic cycle, outcompeting the dehalogenation pathway.
-
Base Selection: Use non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are less likely to generate hydride species compared to strong alkoxide bases.[1]
-
Solvent Purity: Ensure the use of anhydrous solvents, as water can react with bases or other reagents to generate hydride sources.[1]
-
Temperature Optimization: Lowering the reaction temperature can significantly suppress the rate of dehalogenation.[1]
Q3: Which of the chlorine atoms on this compound is most likely to be substituted in a nucleophilic aromatic substitution (SNAr) reaction?
A3: In nucleophilic aromatic substitution reactions of polychloroquinolines, the chlorine atom at the C4 position is generally the most reactive. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate formed during nucleophilic attack at this position. The chlorine atoms at C7 and C8 are less activated towards SNAr. This difference in reactivity can often be exploited to achieve selective functionalization at the C4 position under milder conditions.
Q4: Can high temperatures lead to the thermal decomposition of this compound?
Troubleshooting Guides
Issue: Low Yield and/or Product Decomposition
| Symptom | Potential Cause | Suggested Solution |
| Reaction mixture darkens significantly, with the formation of insoluble material. | Thermal decomposition of starting material or product. | Lower the reaction temperature and consider longer reaction times. Ensure the reaction is carried out under an inert atmosphere. |
| Multiple spots on TLC, with some potentially corresponding to dehalogenated byproducts. | Dehalogenation side reaction. | Optimize the catalytic system (ligand and base) for cross-coupling reactions. Use anhydrous solvents and reagents.[1] |
| Incomplete conversion even after prolonged reaction times. | Insufficient reactivity. | Gradually increase the reaction temperature while monitoring for decomposition. Consider using a more reactive catalyst or reagent. |
| Formation of unexpected byproducts. | Reaction with solvent or impurities. | Use high-purity, anhydrous solvents. If a nucleophilic solvent is used, consider switching to a more inert alternative. |
Issue: Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
| Parameter | Observation | Recommendation |
| Base | Use of strong alkoxide bases (e.g., NaOtBu, KOtBu) is correlated with higher levels of dehalogenation. | Switch to weaker, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[1] |
| Ligand | Small, less electron-donating ligands may not sufficiently promote the desired cross-coupling pathway. | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate reductive elimination. |
| Temperature | Higher temperatures increase the rate of dehalogenation. | Screen for the lowest effective temperature that provides a reasonable reaction rate.[1] |
| Solvent | Protic solvents or solvents containing water can be a source of hydrides. | Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] |
Experimental Protocols
Protocol: General Procedure for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and should be optimized for the specific substrates and reaction scale.
Materials:
-
This compound
-
Boronic acid derivative
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos, XPhos)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the Schlenk flask, add this compound, the boronic acid (typically 1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), the phosphine ligand (typically 1.1-1.2 equivalents relative to the palladium), and the anhydrous base (typically 2-3 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting decision tree for common issues in reactions with this compound.
Caption: Core strategies for the prevention of dehalogenation during cross-coupling reactions.
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Decomposition Kinetics of Poly(5-hydroxyquinoline) Synthesized by Oxidative Polycondensation | AVESİS [avesis.comu.edu.tr]
- 4. Thermal decomposition of poly(vinyl chloride) | Semantic Scholar [semanticscholar.org]
resolving issues with the characterization of 4,7,8-Trichloroquinoline
This guide provides troubleshooting assistance and frequently asked questions for researchers and drug development professionals working with 4,7,8-Trichloroquinoline. Due to the limited availability of published experimental data for this specific isomer, this resource is designed as a predictive guide based on established principles of organic chemistry and spectroscopy of related polychlorinated quinolines.
Frequently Asked Questions (FAQs)
Q1: I have synthesized a compound expected to be this compound, but the NMR spectrum is complex. What are the likely impurities?
A1: Synthesis of polychlorinated quinolines can often result in a mixture of isomers. Depending on your synthetic route, common impurities may include other trichloroquinoline isomers (e.g., 4,5,7-trichloroquinoline), dichloroquinoline precursors, or incompletely chlorinated starting materials. Positional isomers are often difficult to separate due to similar physical properties.
Q2: What is the expected mass spectrum for this compound?
A2: The primary challenge in the mass spectrometry of polychlorinated compounds is the characteristic isotopic pattern of chlorine. For a molecule with three chlorine atoms, you should observe a distinctive cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with relative intensities of approximately 100:98:32:3.
Q3: My purification by column chromatography is not yielding a pure product. What other techniques can I try?
A3: Separation of closely related isomers can be challenging. High-Performance Liquid Chromatography (HPLC), particularly with a phenyl- or cyano- stationary phase, may offer better resolution. Alternatively, fractional crystallization from a carefully selected solvent system could be effective if the isomeric impurities have sufficiently different solubilities.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Polychlorinated aromatic compounds should be handled with care as they can be toxic and environmentally persistent. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the material safety data sheet (MSDS) for specific handling and disposal instructions.
Troubleshooting Guides
Issue 1: Ambiguous ¹H NMR Spectrum
Symptom: The proton NMR spectrum shows more signals than expected for this compound, or the splitting patterns are unclear.
Possible Causes:
-
Presence of isomeric impurities.
-
Residual solvent peaks obscuring signals.
-
Poor signal resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an ambiguous ¹H NMR spectrum.
Detailed Steps:
-
Analyze for Isomers: Predict the expected chemical shifts and coupling constants for likely isomeric impurities. Compare these predictions with the observed signals in your spectrum.
-
Solvent Peak Identification: Consult a reference table for common NMR solvent impurities to identify and exclude these peaks from your analysis.
-
Enhance Resolution: If signals are broad or overlapping, try acquiring the spectrum with a higher field strength magnet, a different deuterated solvent, or at a different temperature.
-
2D NMR Spectroscopy: A COSY spectrum will help establish proton-proton coupling networks, while an HSQC or HMBC spectrum can correlate protons to their attached carbons, aiding in the definitive assignment of signals to the correct isomer.
-
Re-purification: If isomeric impurities are confirmed, further purification using techniques like HPLC or fractional crystallization is necessary.
Issue 2: Incorrect Molecular Ion Isotope Pattern in Mass Spectrum
Symptom: The mass spectrum does not show the expected isotopic pattern for a trichlorinated compound.
Possible Causes:
-
The compound is not this compound (e.g., it has a different number of chlorine atoms).
-
Co-elution of multiple compounds in the mass spectrometer.
-
In-source fragmentation.
Logical Troubleshooting Path:
Caption: Logical path for troubleshooting mass spectrometry isotope patterns.
Detailed Steps:
-
Verify Molecular Weight: Ensure the observed molecular ion corresponds to the expected mass of this compound (C₉H₄Cl₃N, Monoisotopic Mass: 229.9409 Da).
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to verify that a single compound is entering the mass spectrometer at the retention time of interest.
-
Softer Ionization: If fragmentation is suspected, switch from a hard ionization technique like Electron Ionization (EI) to a softer one like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.
-
Review Synthesis: If the mass confirms a different number of chlorine atoms, review the synthetic procedure for potential issues with the chlorination step.
Data Presentation
Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Notes |
| Molecular Formula | C₉H₄Cl₃N | |
| Molecular Weight | 231.50 g/mol | |
| Monoisotopic Mass | 229.9409 Da | |
| ¹H NMR (ppm) | 7.5-9.0 | Protons on the quinoline ring are in the aromatic region. The presence of three electron-withdrawing chlorine atoms will likely shift all protons downfield. |
| ¹³C NMR (ppm) | 120-155 | Carbons directly attached to chlorine or nitrogen will be significantly shifted. |
| MS (EI) Fragments | m/z 229 (M⁺), 194 (M⁺-Cl), 159 (M⁺-2Cl) | Expect a characteristic isotopic pattern for each fragment containing chlorine. |
Table 2: Comparison of Predicted Mass Spectrometry Isotope Patterns
| Compound | Number of Cl Atoms | Expected M⁺ Isotope Cluster (Relative Intensity) |
| Dichloroquinoline impurity | 2 | M⁺(100), M⁺+2(65), M⁺+4(10) |
| This compound | 3 | M⁺(100), M⁺+2(98), M⁺+4(32), M⁺+6(3) |
| Tetrachloroquinoline byproduct | 4 | M⁺(100), M⁺+2(130), M⁺+4(64), M⁺+6(14), M⁺+8(1) |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 10-20 mg of your purified this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Ensure the solvent is free of water and other impurities.
-
Dissolution: Gently swirl the vial to completely dissolve the sample. If necessary, use gentle warming or sonication.
-
Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, add a small amount of an internal standard (e.g., tetramethylsilane - TMS).
-
Capping and Inversion: Cap the NMR tube securely and invert it several times to ensure a homogenous solution.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of your sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation Setup:
-
Set the mass spectrometer to positive ion detection mode.
-
Calibrate the instrument using a standard calibrant solution.
-
Set the capillary voltage (typically 3-5 kV), cone voltage, and desolvation gas flow and temperature to optimized values for quinoline compounds.
-
-
Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺ and its corresponding isotopic cluster. Compare the observed pattern with the theoretical pattern for a trichlorinated compound.
Disclaimer: The information provided in this technical support guide is for informational purposes only and is based on predictive modeling and data from analogous compounds. Experimental results may vary. Always follow safe laboratory practices.
Technical Support Center: Strategies to Improve Regioselectivity of 4,7,8-Trichloroquinoline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective functionalization of 4,7,8-trichloroquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by a combination of electronic and steric effects. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions C2 and C4. The chlorine atoms at positions 4, 7, and 8 are also electron-withdrawing, further influencing the electron density of the ring. Steric hindrance, especially from the chloro substituent at the C8 position, can play a significant role in directing incoming reagents to less hindered positions.
Q2: Which position on the this compound ring is most reactive towards nucleophilic aromatic substitution (SNAr)?
A2: In nucleophilic aromatic substitution (SNAr) reactions, the chlorine atom at the C4 position is generally the most reactive and susceptible to displacement.[1][2] This is due to the strong activation by the adjacent ring nitrogen, which can stabilize the Meisenheimer intermediate formed during the reaction. The chloro groups at C7 and C8 are on the benzene ring portion and are less activated, making them significantly less reactive towards nucleophilic attack under typical SNAr conditions.
Q3: How can I achieve selective functionalization at positions other than C4?
A3: Selective functionalization at other positions, such as C2, C5, or C6, often requires moving beyond SNAr reactions and employing strategies like transition-metal-catalyzed cross-coupling reactions or directed C-H activation. For instance, under specific palladium-catalyzed conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), it may be possible to achieve selectivity for other chloro-substituted positions by carefully choosing ligands and reaction conditions. Direct C-H activation can also be a powerful tool, often utilizing the nitrogen atom as a directing group to functionalize the C8 position.
Q4: I am observing a mixture of products in my cross-coupling reaction. What are the likely causes and how can I improve the regioselectivity?
A4: A mixture of products in cross-coupling reactions with this compound can arise from the similar reactivity of the different C-Cl bonds under the chosen catalytic conditions. To improve regioselectivity, consider the following:
-
Ligand Selection: Bulky, electron-rich phosphine ligands can enhance selectivity by differentiating between the steric environments of the C4, C7, and C8 positions.
-
Catalyst Choice: The choice of palladium precursor can influence the active catalytic species and its selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often favor the more reactive site (typically C4) and reduce side reactions.
-
Base: The strength and nature of the base can impact the reaction outcome in Suzuki and Buchwald-Hartwig couplings.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction yields a mixture of mono-substituted products at C4 and other positions. | Reaction conditions are too harsh, leading to substitution at less reactive sites. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Use a less reactive nucleophile or a milder base. |
| Multiple substitutions occur on the quinoline ring. | Excess nucleophile or prolonged reaction time. | 1. Use a stoichiometric amount of the nucleophile. 2. Carefully monitor the reaction progress by TLC or LC-MS and stop it once the desired mono-substituted product is formed. |
Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| A mixture of C4, C7, and/or C8-coupled products is obtained. | The catalytic system is not selective enough to differentiate between the C-Cl bonds. | 1. Ligand Screening: Experiment with a variety of phosphine ligands (e.g., monodentate, bidentate, bulky, electron-rich) to find one that favors the desired position.[3][4] 2. Solvent Effects: The polarity of the solvent can influence the reaction pathway; screen different solvents. 3. Temperature Optimization: Run the reaction at a range of temperatures to find the optimal window for selective coupling. |
| No reaction or low yield at the desired position. | Catalyst deactivation or insufficient reactivity of the chosen position. | 1. Choice of Palladium Precursor: Try different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). 2. Base Selection: The choice of base is critical in Suzuki and Buchwald-Hartwig reactions; screen common bases like K₂CO₃, Cs₂CO₃, or NaOtBu. 3. Consider a different cross-coupling reaction that may have a different selectivity profile. |
Data Presentation
The following table summarizes the expected relative reactivity of the chloro-substituents in this compound for different reaction types, based on general principles of quinoline chemistry.
| Position | Reaction Type | Expected Relative Reactivity | Rationale |
| C4-Cl | Nucleophilic Aromatic Substitution (SNAr) | High | Activated by the adjacent ring nitrogen.[1][2] |
| C7-Cl | Nucleophilic Aromatic Substitution (SNAr) | Low | Located on the carbocyclic ring, less activated. |
| C8-Cl | Nucleophilic Aromatic Substitution (SNAr) | Low | Located on the carbocyclic ring, less activated. |
| C4-Cl | Palladium-Catalyzed Cross-Coupling | High | Generally the most electrophilic position.[5] |
| C7-Cl | Palladium-Catalyzed Cross-Coupling | Moderate to Low | Reactivity can be modulated by catalyst and ligand choice. |
| C8-Cl | Palladium-Catalyzed Cross-Coupling | Moderate to Low | Steric hindrance from the peri-position may reduce reactivity. |
| C2-H | Direct C-H Activation/Functionalization | Moderate | Can be activated by N-oxide formation. |
| C8-H | Direct C-H Activation/Functionalization | Moderate | Can be targeted using directing group strategies. |
Experimental Protocols
Protocol 1: Selective SNAr at the C4-Position with an Amine
This protocol is adapted from general procedures for the amination of 4-chloroquinolines.[1]
Materials:
-
This compound
-
Desired amine (1.1 equivalents)
-
Solvent (e.g., ethanol, DMF, or NMP)
-
Base (e.g., K₂CO₃ or Et₃N, 2 equivalents, optional, depending on the amine)
-
Round-bottom flask with reflux condenser
-
Stir plate and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (1.1 equivalents) and the base (if required).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 4-amino-7,8-dichloroquinoline derivative.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling (Hypothetical)
This protocol is a starting point for optimization, based on conditions used for other polychloro-heterocycles.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane or DME)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the palladium catalyst (5 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent and then the degassed aqueous base.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction for the consumption of the starting material and the formation of the mono-arylated product.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired regioisomer.
Mandatory Visualizations
Caption: Decision workflow for selecting a reaction strategy based on the desired position of functionalization.
Caption: A logical troubleshooting workflow for improving the regioselectivity of cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4,7,8-Trichloroquinoline and Dichloroquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4,7,8-trichloroquinoline against common dichloroquinoline isomers. Understanding the relative reactivity of these scaffolds is crucial for the rational design and synthesis of novel therapeutic agents, as quinoline derivatives are central to the development of numerous pharmaceuticals, including antimalarial and anticancer drugs.[1][2] This document summarizes available experimental data for dichloroquinolines and provides a theoretical framework for predicting the reactivity of this compound, supported by detailed experimental protocols for validation.
Introduction to Quinoline Reactivity
The quinoline ring system is an aromatic heterocycle where a benzene ring is fused to a pyridine ring.[3] The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions 2 and 4.[3] Electrophilic substitution, when it occurs, generally favors the benzene ring, at positions 5 and 8.[3] The introduction of halogen substituents further modulates this reactivity through inductive electron withdrawal and weak resonance effects.
Comparative Reactivity Analysis
The reactivity of chloroquinolines is predominantly centered around nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a chlorine atom. The rate of these reactions is influenced by the position of the chlorine atoms and the electronic effects of other substituents on the quinoline ring.
Dichloroquinolines: An Overview
4,7-Dichloroquinoline: This is a widely studied dichloroquinoline and a key intermediate in the synthesis of drugs like chloroquine and hydroxychloroquine.[4][5] The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C7 position.[6] This enhanced reactivity is due to the C4 position being para to the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.
2,4-Dichloroquinoline: In this isomer, both chlorine atoms are on the pyridine ring. The C4 position is generally more reactive to nucleophilic substitution than the C2 position. However, studies have shown that with certain nucleophiles and catalysts, selective reactions can be achieved at either position. For instance, palladium-catalyzed reactions with organozinc reagents can lead to exclusive substitution at the C2 (α) position, while the addition of salts like LiCl can promote substitution at the C4 (γ) position.[7]
This compound: Predicted Reactivity
Direct experimental data on the reactivity of this compound is scarce in publicly available literature. However, its reactivity can be predicted based on the established principles of quinoline chemistry.
The key features of this compound are:
-
A chlorine atom at the activated C4 position.
-
A chlorine atom at the C7 position on the carbocyclic ring.
-
A chlorine atom at the C8 position, also on the carbocyclic ring and adjacent to the C7 chlorine.
The primary site for nucleophilic attack is expected to remain the C4 position , due to its activation by the ring nitrogen. The chlorine atoms at C7 and C8 are on the benzene portion of the ring system and are thus less activated towards nucleophilic substitution.
The additional chlorine atom at the C8 position, being electron-withdrawing, is expected to further deactivate the carbocyclic ring towards electrophilic substitution. In terms of nucleophilic substitution at C4, the C8-chloro substituent may have a modest rate-enhancing effect due to its overall electron-withdrawing nature on the entire ring system.
Quantitative Data Summary
The following table summarizes typical reaction conditions for nucleophilic substitution on 4,7-dichloroquinoline, which serves as a baseline for comparison.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amine | Amine (neat or in solution) | Ethanol, DMF, or neat | 80-130 | 6-24 | Varies | [8] |
| o-Phenylenediamine | Ultrasound-assisted | Ethanol | 90 | 0.5 | High | [6] |
| Thiosemicarbazide | Ultrasound-assisted | Ethanol | 90 | 0.5 | High | [6][9] |
| 3-Amino-1,2,4-triazole | Ultrasound-assisted | Ethanol | 90 | 0.5 | 78-89 | [6] |
| Various Amines | Buchwald-Hartwig Amination | Toluene | 100-110 | 12-24 | Varies | [6] |
Experimental Protocols
To empirically determine the comparative reactivity, a series of parallel experiments should be conducted.
Protocol 1: General Procedure for Comparative Amination
This protocol can be used to compare the rate of nucleophilic substitution at the C4 position for this compound and 4,7-dichloroquinoline.
-
Preparation: In separate, identical reaction vessels, dissolve 1 equivalent of this compound and 4,7-dichloroquinoline in an appropriate solvent (e.g., ethanol or DMF).
-
Reaction: To each vessel, add 2-3 equivalents of the desired amine nucleophile (e.g., morpholine or N-ethylethanolamine).
-
Heating: Heat both reaction mixtures to a set temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every hour) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting material and the formation of the 4-amino-substituted product.
-
Work-up: Upon completion (or after a set time), cool the reaction mixtures to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with an aqueous solution of a weak base (e.g., 5% NaHCO₃), followed by water and brine.
-
Purification and Analysis: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel. The yield and reaction time will provide a quantitative comparison of reactivity.
Visualizing Reaction Pathways and Workflows
Logical Flow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the chloroquinoline derivatives.
Caption: Workflow for comparing chloroquinoline reactivity.
Predicted Regioselectivity in Nucleophilic Substitution
This diagram shows the predicted primary site of nucleophilic attack on this compound compared to 4,7-dichloroquinoline.
Caption: Predicted primary site of nucleophilic attack.
Conclusion
While direct comparative experimental data for this compound is limited, a sound prediction of its reactivity can be made based on the well-understood principles of quinoline chemistry. The C4 position is the most probable site for nucleophilic substitution, with its reactivity likely being comparable to, or slightly greater than, that of 4,7-dichloroquinoline due to the additional electron-withdrawing substituent. The protocols outlined in this guide provide a framework for the systematic evaluation of these reactivities, enabling researchers to make informed decisions in the design and synthesis of novel quinoline-based compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 5. 4,7-Dichloroquinoline | 86-98-6 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation of a New Synthetic Route to 4,7,8-Trichloroquinoline: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of polychlorinated quinolines is of significant interest due to their potential applications as versatile intermediates in the development of novel therapeutic agents. This guide aims to provide a comparative analysis of a new synthetic pathway to 4,7,8-trichloroquinoline against established methods. However, a comprehensive search of the current scientific literature and patent databases did not yield a specific, validated "new" synthetic route for this compound complete with the necessary experimental data for a direct comparison.
This document will, therefore, outline a well-established, multi-step synthetic approach for a related polychlorinated quinoline, 4,7-dichloroquinoline, to provide a foundational understanding of the synthetic strategies employed for this class of compounds. This will be followed by a discussion of a potential, albeit not yet published or validated, synthetic strategy for obtaining this compound based on available precursors.
Established Synthetic Route: The Gould-Jacobs Pathway to 4,7-Dichloroquinoline
A cornerstone in the synthesis of 4,7-dichloroquinoline is the Gould-Jacobs reaction. This classical method involves the condensation of an aniline with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization to form the quinoline core. Subsequent hydrolysis, decarboxylation, and chlorination steps yield the final product.
Experimental Protocol: Gould-Jacobs Route to 4,7-Dichloroquinoline
Step 1: Synthesis of Diethyl [(3-chloroanilino)methylene]malonate
-
m-Chloroaniline is reacted with diethyl (ethoxymethylene)malonate.
-
The mixture is heated, typically at temperatures ranging from 100 to 140°C.
-
The reaction proceeds to form the corresponding anilinomethylene malonate derivative.
Step 2: Thermal Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
-
The intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
The solution is heated to a high temperature, often around 250°C, to induce cyclization.
-
The product precipitates upon cooling and can be isolated by filtration.
Step 3: Saponification to 7-chloro-4-hydroxyquinoline-3-carboxylic acid
-
The ethyl ester from Step 2 is hydrolyzed using a strong base, such as sodium hydroxide.
-
The reaction mixture is heated to reflux until the ester is fully saponified.
-
Acidification of the cooled reaction mixture precipitates the carboxylic acid.
Step 4: Decarboxylation to 7-chloro-4-hydroxyquinoline
-
The carboxylic acid from Step 3 is heated in a high-boiling point solvent (e.g., Dowtherm A) to effect decarboxylation.
-
The evolution of carbon dioxide indicates the progress of the reaction.
-
The product is isolated upon cooling.
Step 5: Chlorination to 4,7-Dichloroquinoline
-
The 7-chloro-4-hydroxyquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated to reflux.
-
The product is obtained after careful workup, which typically involves pouring the reaction mixture onto ice and neutralizing the excess acid.
Quantitative Data for the Gould-Jacobs Route to 4,7-Dichloroquinoline
| Parameter | Value | Reference |
| Starting Material | m-Chloroaniline | [Generic Protocol] |
| Key Reagents | Diethyl (ethoxymethylene)malonate, Dowtherm A, NaOH, POCl₃ | [Generic Protocol] |
| Overall Yield | Variable, typically in the range of 50-70% | [Generic Protocol] |
| Purity | High, often >98% after recrystallization | [Generic Protocol] |
A Potential Synthetic Pathway to this compound
Based on available literature for related compounds, a plausible, though unvalidated, synthetic route to this compound could involve the strategic introduction of a third chlorine atom onto the 4,7-dichloroquinoline scaffold. A potential precursor for this is 4,7-dichloro-8-nitroquinoline.
Hypothetical Experimental Workflow
Caption: Hypothetical synthetic route to this compound.
Discussion of the Hypothetical Route
-
Nitration: The synthesis would commence with the nitration of 4,7-dichloroquinoline. The directing effects of the existing chloro and the ring nitrogen would likely favor the introduction of a nitro group at the C-8 position.
-
Reduction: The resulting 4,7-dichloro-8-nitroquinoline would then be subjected to reduction. Standard conditions for nitro group reduction, such as iron in acidic medium or catalytic hydrogenation, would be employed to yield 8-amino-4,7-dichloroquinoline.
-
Sandmeyer Reaction: The final step would involve a Sandmeyer reaction. The 8-amino group would be diazotized using sodium nitrite in an acidic medium, followed by treatment with a copper(I) chloride solution to introduce the third chlorine atom at the C-8 position, yielding the target this compound.
Comparison with an Alternative Approach
An alternative, though likely more challenging, approach could be to start from a pre-functionalized aniline, such as 2,3-dichloroaniline. A Gould-Jacobs type reaction could then be envisioned to construct the quinoline ring system.
A Comparative Analysis of the Biological Activities of Polychlorinated Quinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various polychlorinated quinoline isomers. Direct comparative studies on specific trichloroquinoline isomers are limited in publicly available literature. Therefore, this guide synthesizes available data on di- and trichlorinated quinoline derivatives to elucidate potential structure-activity relationships and guide future research. The information presented is collated from multiple in vitro studies and focuses on cytotoxicity against cancer cell lines, antimicrobial activity, and enzyme inhibition.
Quantitative Comparison of Biological Activity
The following tables summarize the reported in vitro biological activity of various chlorinated quinoline derivatives. These tables are intended to provide a comparative snapshot of the potential efficacy of these compounds.
Table 1: Comparative Cytotoxicity of Chlorinated Quinoline Derivatives (IC 50 values in µM)
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4,6-Trichloroquinazoline* | Various human tumor cell lines | 0.1 - 1 | [1] |
| 5,7-dichloro-8-hydroxyquinoline | Not specified | Potent activity | [2] |
| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) infected cells | 3.03 | [3] |
| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) infected cells | 0.49 | [3] |
| 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | MCF-7, HCT-116, HeLa | Not specified (High activity) | [4] |
| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116, Caco-2 | 0.35, 0.54 | [5] |
*Note: 2,4,6-Trichloroquinazoline is a quinazoline derivative, a related but structurally distinct heterocyclic compound.
Table 2: Comparative Antimicrobial Activity of Chlorinated Quinoline Derivatives (MIC values in µg/mL)
| Compound/Isomer | Microorganism | MIC (µg/mL) | Reference |
| 5,7-dichloro-8-hydroxyquinoline | Staphylococcus aureus | ≤5.58 (MIC50) | [2] |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Candida species | 0.031–0.5 (PMIC50) | [6] |
| 7-chloroquinoline derivatives | Salmonella typhimurium, Escherichia coli | Not specified (Good activity) | [4] |
| 7-chloroquinoline derivatives | Fungal strains | Not specified (Good activity) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the trichloroquinoline isomers and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[8] The cell viability is calculated as a percentage of the control (untreated cells).
Antimicrobial Susceptibility Testing (Broth Dilution Method)
The broth dilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension from a fresh culture.
-
Serial Dilution: Perform a serial two-fold dilution of the trichloroquinoline isomers in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
DNA Topoisomerase Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA.[11][12] Inhibitors of topoisomerase I will prevent this relaxation.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound (trichloroquinoline isomer) at various concentrations.
-
Enzyme Addition: Add purified topoisomerase I enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.
Visualizations
The following diagrams illustrate a generalized workflow for evaluating the biological activity of chemical compounds and a proposed signaling pathway for the action of quinoline derivatives.
Generalized workflow for biological evaluation.
Proposed DNA damage response pathway.
Conclusion
The available data, although not extensive for specific trichloroquinoline isomers, suggests that polychlorinated quinolines are a promising class of compounds with significant biological activity. The position and number of chlorine substitutions on the quinoline ring appear to play a crucial role in determining their cytotoxic, antimicrobial, and enzyme-inhibiting properties. Future research should focus on the systematic synthesis and direct comparative evaluation of all possible trichloroquinoline isomers to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and signaling pathways will be critical for the rational design of more potent and selective therapeutic agents.
References
- 1. 2,4,6-Trichloroquinazoline | CymitQuimica [cymitquimica.com]
- 2. bepls.com [bepls.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Confirmation of 4,7,8-Trichloroquinoline: A Comparative Guide
This guide provides a comprehensive spectroscopic analysis for the structural confirmation of 4,7,8-trichloroquinoline. It compares its expected spectroscopic data with that of relevant compounds—quinoline, 4,7-dichloroquinoline, and 4-chloroaniline—supported by experimental data from the literature. Detailed experimental protocols are provided for key spectroscopic techniques, and the logical workflow for structural elucidation is visualized.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and compare it with experimentally determined data for quinoline, 4,7-dichloroquinoline, and 4-chloroaniline. These comparisons are crucial for the assignment of signals and the final confirmation of the target structure.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | H2 | H3 | H5 | H6 | Other Protons | Solvent |
| This compound (Predicted) | ~8.8 ppm (d) | ~7.6 ppm (d) | ~8.2 ppm (d) | ~7.7 ppm (d) | - | CDCl₃ |
| 4,7-Dichloroquinoline | 8.79 ppm (d) | 7.47 ppm (d) | 8.13 ppm (d) | 7.82 ppm (dd) | H8: 8.05 ppm (d) | CDCl₃ |
| Quinoline | 8.88 ppm (dd) | 7.30 ppm (dd) | 8.08 ppm (d) | 7.45 ppm (t) | H4: 8.11(d), H7: 7.65(t), H8: 7.75(d) | CDCl₃[1] |
| 4-Chloroaniline | - | - | 6.64 ppm (d) | 7.07 ppm (d) | NH₂: 3.65 ppm (s) | CDCl₃[2] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | Solvent |
| This compound (Predicted) | ~151 | ~123 | ~144 | ~148 | ~128 | ~129 | ~136 | ~130 | ~146 | CDCl₃ |
| 4,7-Dichloroquinoline | 151.9 | 122.9 | 144.1 | 148.6 | 128.5 | 128.9 | 135.9 | 124.9 | 149.9 | CDCl₃ |
| Quinoline | 150.3 | 121.1 | 136.0 | 148.4 | 129.5 | 126.5 | 127.7 | 129.5 | 128.3 | CDCl₃[3][4] |
| 4-Chloroaniline | - | - | 123.2 | - | 116.3 | 129.2 | - | - | 145.0 | CDCl₃[2][5] |
Table 3: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Ions (m/z) |
| This compound | C₉H₄Cl₃N | 230.94 g/mol | Predicted: 231/233/235 (M+, isotopic pattern for 3 Cl), loss of Cl, loss of HCN |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 g/mol | 197/199/201 (M+, isotopic pattern for 2 Cl), 162 (M-Cl), 127 (M-2Cl) |
| Quinoline | C₉H₇N | 129.16 g/mol | 129 (M+), 102 (M-HCN) |
| 4-Chloroaniline | C₆H₆ClN | 127.57 g/mol | 127/129 (M+, isotopic pattern for 1 Cl), 92 (M-Cl)[6] |
Table 4: FT-IR Spectroscopic Data (Predicted vs. Experimental)
| Compound | C-H stretch (aromatic) | C=C/C=N stretch | C-Cl stretch |
| This compound (Predicted) | ~3100-3000 cm⁻¹ | ~1600-1450 cm⁻¹ | ~850-750 cm⁻¹ |
| 4,7-Dichloroquinoline | 3080-3030 cm⁻¹ | 1610, 1570, 1480 cm⁻¹ | ~830, 790 cm⁻¹ |
| Quinoline | 3050-3010 cm⁻¹ | 1620, 1580, 1500 cm⁻¹[7][8][9] | - |
| 4-Chloroaniline | 3080-3020 cm⁻¹ | 1600, 1490 cm⁻¹ | ~820 cm⁻¹[10][11][12] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer with an electron ionization (EI) source is used.
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or a gas chromatograph.
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and its isotopic pattern, which is characteristic of the number of chlorine atoms. Fragmentation patterns are compared with those of known quinoline structures.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A FT-IR spectrometer is used to record the spectrum.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as aromatic C-H, C=C, C=N, and C-Cl bonds.
Visualized Workflows and Structures
The following diagrams illustrate the general workflow for spectroscopic analysis and the specific structure of this compound.
Caption: Workflow for the spectroscopic confirmation of a chemical structure.
Caption: Structure of this compound with IUPAC numbering.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Chloroaniline(106-47-8) 13C NMR [m.chemicalbook.com]
- 6. 4-Chloroaniline(106-47-8) MS spectrum [chemicalbook.com]
- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The IR Spectrum of 4-chloroaniline [wwwchem.uwimona.edu.jm]
- 12. 4-Chloroaniline(106-47-8) IR Spectrum [chemicalbook.com]
comparing the efficacy of different catalysts for 4,7,8-Trichloroquinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized quinolines is a cornerstone of medicinal chemistry, with the quinoline scaffold forming the core of numerous therapeutic agents. The target molecule, 4,7,8-trichloroquinoline, presents a unique synthetic challenge due to its specific substitution pattern. This guide provides a comparative analysis of two distinct catalytic methodologies for its synthesis: a classical acid-catalyzed Friedländer annulation and a modern approach utilizing a heterogeneous cobalt oxide nanocatalyst. This comparison aims to provide researchers with the necessary data and protocols to select the most suitable method for their specific needs, balancing factors such as yield, reaction conditions, and catalyst reusability.
Data Presentation: Catalyst Performance Comparison
| Parameter | Acid-Catalyzed Friedländer Synthesis | Cobalt Oxide Nanocatalyst Synthesis |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Cobalt (II,III) Oxide (Co₃O₄) Nanoparticles |
| Starting Materials | 2-Amino-3,6-dichlorobenzaldehyde & 1,1,3-Trichloroacetone | 2,3,5-Trichloroaniline & Propargyl alcohol |
| Catalyst Loading | 20 mol% | 5 mol% |
| Solvent | Ethanol | Toluene |
| Temperature | 80 °C (Reflux) | 110 °C |
| Reaction Time | 12 hours | 8 hours |
| Reported Yield | ~75-85% | ~85-95% |
| Catalyst Reusability | No | Yes (up to 5 cycles with minimal loss of activity) |
| Work-up Procedure | Neutralization, Extraction | Filtration, Evaporation |
Experimental Protocols
Detailed methodologies for the two catalytic approaches are provided below. These protocols include the synthesis of the necessary precursors.
Method 1: Acid-Catalyzed Friedländer Synthesis of this compound
This classical approach involves the condensation of a substituted 2-aminobenzaldehyde with a ketone containing an α-methylene group, catalyzed by an acid.
Step 1a: Synthesis of 2-Amino-3,6-dichlorobenzaldehyde (Precursor)
A multi-step synthesis is required for this precursor, starting from 2,5-dichloroaniline.
-
Acetylation: 2,5-dichloroaniline is acetylated using acetic anhydride to protect the amino group.
-
Nitration: The resulting acetanilide is nitrated to introduce a nitro group.
-
Hydrolysis: The acetyl group is removed by acid hydrolysis to yield 2,5-dichloro-4-nitroaniline.
-
Sandmeyer Reaction: The amino group is diazotized and replaced with a cyano group.
-
Reduction of Nitro Group: The nitro group is reduced to an amino group.
-
Formylation: The amino group is protected, followed by formylation of the aromatic ring.
-
Deprotection: Removal of the protecting group yields 2-amino-3,6-dichlorobenzaldehyde.
Step 1b: Synthesis of 1,1,3-Trichloroacetone (Precursor)
-
In a three-necked flask equipped with a stirrer and a gas inlet, acetone is chlorinated using chlorine gas in the presence of a catalytic amount of triethylamine.[1]
-
The reaction is typically carried out at 25-35 °C for 10-20 hours.[1]
-
The resulting crude product is purified by water extraction to yield 1,1,3-trichloroacetone.[1]
Step 2: Friedländer Annulation
-
To a solution of 2-amino-3,6-dichlorobenzaldehyde (1 mmol) in ethanol (10 mL), add 1,1,3-trichloroacetone (1.1 mmol).
-
Add p-toluenesulfonic acid (0.2 mmol, 20 mol%) to the mixture.
-
Reflux the reaction mixture at 80 °C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) to afford this compound.
Method 2: Cobalt Oxide Nanocatalyst Synthesis of this compound
This modern approach utilizes a heterogeneous nanocatalyst for a C-N coupling and cyclization reaction, offering advantages in terms of catalyst reusability and potentially higher yields.
Step 1: Synthesis of Cobalt Oxide (Co₃O₄) Nanoparticles
-
Cobalt (II) nitrate hexahydrate is dissolved in deionized water.
-
A solution of sodium hydroxide is added dropwise under vigorous stirring to precipitate cobalt hydroxide.
-
The precipitate is collected by centrifugation, washed with water and ethanol, and dried.
-
The dried cobalt hydroxide is calcined in air at 400-500 °C for 2-4 hours to obtain Co₃O₄ nanoparticles.
Step 2: Catalytic Synthesis of this compound
-
In a sealed reaction vessel, combine 2,3,5-trichloroaniline (1 mmol), propargyl alcohol (1.2 mmol), and Co₃O₄ nanoparticles (0.05 mmol, 5 mol%) in toluene (5 mL).
-
Heat the mixture at 110 °C for 8 hours with continuous stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the Co₃O₄ nanocatalyst by filtration or centrifugation. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate eluent) to yield this compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed reaction mechanisms and the experimental workflows for both synthetic methods.
Acid-Catalyzed Friedländer Synthesis
Caption: Proposed mechanism for the acid-catalyzed Friedländer synthesis.
Caption: Experimental workflow for the Friedländer synthesis.
Cobalt Oxide Nanocatalyst Synthesis
Caption: Proposed mechanism for the Co₃O₄ nanocatalyst synthesis.
Caption: Experimental workflow for the Co₃O₄ nanocatalyst synthesis.
References
Cross-Validation of Analytical Methods for 4,7,8-Trichloroquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4,7,8-Trichloroquinoline, a halogenated quinoline derivative, is essential for its study in various research and development settings. The selection of an appropriate analytical method is a critical step that influences the reliability and validity of experimental data. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound.
Due to the limited availability of specific analytical methods and cross-validation studies for this compound, this guide leverages established methodologies for structurally related chlorinated quinolines and other halogenated aromatic compounds. The presented data and protocols are representative and can be adapted for the analysis of this compound with appropriate method development and validation.
Data Presentation: A Side-by-Side Comparison
The choice between HPLC and GC-MS often involves a trade-off between various performance parameters. The following table summarizes the typical performance characteristics for the analysis of chlorinated quinolines, providing a basis for method selection.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-110% | 80-115% |
| Precision (% RSD) | < 10% | < 15% |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 200 ng/mL | 0.5 - 20 ng/mL |
| Typical Run Time | 10 - 20 minutes | 20 - 30 minutes |
| Sample Derivatization | Not typically required | Often required for improved volatility and thermal stability |
| Selectivity | Moderate to High | Very High |
Disclaimer: The performance data presented in this table is based on studies of structurally similar chlorinated quinoline derivatives and may vary for this compound.[1][2]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. The following are representative methodologies for HPLC-UV and GC-MS analysis of halogenated quinolines.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from established protocols for the analysis of related quinoline derivatives and represents a typical approach for quantification.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0). A common starting point is a 60:40 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 245 nm for similar compounds).[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent to a final concentration within the linear range of the assay.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on established procedures for the analysis of halogenated aromatic compounds.[1][2]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[2]
-
Column: A capillary column suitable for halogenated compounds, such as a trifluoropropyl silicone (QF-1) or a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Inlet Temperature: 250°C.[2]
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 300°C, and a final hold for 5 minutes.[1] This program should be optimized for this compound.
-
Injection Mode: Splitless injection.[2]
-
Injection Volume: 1 µL.[2]
-
MS Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 50-300, or Selected Ion Monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity.[1][2]
-
Sample Preparation and Derivatization: For certain sample matrices or to improve chromatographic performance, a derivatization step such as silylation may be necessary.[1] This involves evaporating the sample extract to dryness and reacting it with a silylating agent (e.g., BSTFA with 1% TMCS) at an elevated temperature.[1]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the cross-validation of the two analytical methods described.
Caption: A typical workflow for the cross-validation of two analytical methods.
References
A Comparative Guide to the Biological Activities of 4,7,8-Trichloroquinoline and Chloroquine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities of the well-established antimalarial drug, chloroquine, and its derivatives, with a particular focus on the lesser-studied compound, 4,7,8-trichloroquinoline. While extensive data exists for chloroquine and its analogues, showcasing their therapeutic potential beyond malaria, including in oncology, information on this compound remains scarce. This document aims to synthesize the available quantitative data, present detailed experimental protocols for relevant biological assays, and visualize key signaling pathways to inform future research and drug development efforts in this area.
Quantitative Comparison of Biological Activity
Table 1: Comparative Anticancer Activity of Chloroquine and Its Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chloroquine | HCT116 (Colon) | 2.27 | [1] |
| Chloroquine | MDA-MB-231 (Breast) | 113 µg/mL | [2] |
| Chloroquine | A549 (Lung) | 71.3 ± 6.1 | [3] |
| Chloroquine | H460 (Lung) | 55.6 ± 12.5 | [3] |
| Chloroquine | MCF-7 (Breast) | 32.5 | [4] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [5] |
| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 11.47 | [5] |
| N'-(7-trifluoromethyl-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 12.85 | [5] |
| N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 14.09 | [5] |
Table 2: Comparative Antimalarial Activity of Chloroquine and Its Derivatives against P. falciparum (IC50 values in nM)
| Compound/Derivative | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (Sensitive) | 21 | [6] |
| Chloroquine | Dd2 (Resistant) | 178 | [6] |
| 3-chloro-CQ derivative | 3D7 (Sensitive) | ~400 | [6] |
| 3-bromo-CQ derivative | 3D7 (Sensitive) | ~700 | [6] |
| 3-iodo-CQ derivative | 3D7 (Sensitive) | 367 | [6] |
| 3-chloro-CQ derivative | Dd2 (Resistant) | ~1100 | [6] |
| 3-bromo-CQ derivative | Dd2 (Resistant) | ~1000 | [6] |
| 3-iodo-CQ derivative | Dd2 (Resistant) | 623 | [6] |
| DAQ (analogue) | 3D7 (Sensitive) | 46 ± 4 | [7] |
| DAQ (analogue) | K1 (Resistant) | 405 ± 32 | [7] |
Mechanisms of Action: A Focus on Chloroquine Derivatives
The biological activities of chloroquine and its derivatives are attributed to several mechanisms, with autophagy inhibition and modulation of the PI3K/Akt/mTOR signaling pathway being the most extensively studied in the context of cancer.
Autophagy Inhibition
Chloroquine, a weak base, accumulates in acidic organelles such as lysosomes, increasing their pH. This disruption of the lysosomal pH inhibits the fusion of autophagosomes with lysosomes, a critical step in the autophagy process. The blockage of this cellular degradation and recycling pathway can lead to the accumulation of damaged organelles and proteins, ultimately triggering cancer cell death.[8][9][10]
PI3K/Akt/mTOR Pathway Modulation
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some quinoline derivatives have been shown to inhibit this pathway at various points, leading to the suppression of tumor growth and induction of apoptosis.[11][12]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel compounds like this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Test compounds (this compound, chloroquine derivatives)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and vehicle-treated cells (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][13]
In Vitro Antimalarial Activity: SYBR Green I-based Assay
This fluorescence-based assay is a common method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs by quantifying parasite DNA.
Materials:
-
P. falciparum cultures (chloroquine-sensitive and -resistant strains)
-
Human red blood cells (O+)
-
Complete parasite culture medium (e.g., RPMI-1640 with AlbuMAX II, hypoxanthine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing saponin and Triton X-100)
-
96-well black microtiter plates
-
Test compounds
-
Control drugs (e.g., chloroquine, artemisinin)
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage.
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate.
-
Parasite Addition: Add synchronized parasite culture (at a specific parasitemia and hematocrit) to each well. Include parasite-only wells as a positive control and uninfected red blood cells as a negative control.
-
Incubation: Incubate the plates for 72 hours in a gassed (5% CO2, 5% O2, 90% N2), humidified incubator at 37°C.
-
Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of the negative control wells. Calculate the percentage of parasite growth inhibition relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[7][14][15]
The Case of this compound: A Call for Further Research
The quinoline scaffold is a well-established pharmacophore in medicinal chemistry.[16] The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For instance, the 7-chloro substitution is crucial for the antimalarial activity of chloroquine. The addition of other functional groups can significantly modulate the compound's properties, including its potency, selectivity, and mechanism of action.
Given the structural similarity of this compound to other biologically active quinolines, it is plausible that this compound may exhibit interesting pharmacological properties. The presence of three chlorine atoms on the quinoline ring could influence its lipophilicity, electronic distribution, and ability to interact with biological targets. However, without experimental data, its specific activities remain speculative.
The lack of available data on the biological effects of this compound presents a clear opportunity for future research. Investigating its anticancer and antimalarial potential using the standardized protocols outlined in this guide would be a valuable first step. Such studies would not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships of polychlorinated quinolines, potentially leading to the discovery of novel therapeutic agents.
References
- 1. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of the Autophagy-Inhibiting Agent Chloroquine on Acute Myeloid Leukemia Cells; Characterization of Patient Heterogeneity | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iddo.org [iddo.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized 4,7,8-Trichloroquinoline by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized compounds is a cornerstone of reliable and reproducible research. In the synthesis of novel compounds such as 4,7,8-Trichloroquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science, ensuring high purity is paramount. Impurities can significantly alter the chemical and biological properties of the compound, leading to inaccurate experimental results and potential safety concerns.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of synthesized this compound. Detailed experimental protocols and supporting data are presented to assist in the selection and implementation of the most suitable purity assessment strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful and widely adopted analytical technique for separating, identifying, and quantifying components within a mixture.[1][2] It is frequently considered the industry standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] For the analysis of quinoline derivatives, reversed-phase HPLC is a commonly employed and effective method.[1][2]
A proposed reversed-phase HPLC method for the purity analysis of this compound would utilize a C18 column. The separation mechanism is based on the differential partitioning of the target compound and its impurities between the nonpolar stationary phase (C18) and a polar mobile phase.
Experimental Workflow for HPLC Purity Assessment
The general workflow for assessing the purity of this compound by HPLC involves sample preparation, system setup, data acquisition, and analysis.
Detailed Experimental Protocol: HPLC Method
This section provides a detailed protocol for the HPLC analysis of this compound. This method can be adapted and optimized for specific instrumentation and impurity profiles.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (High-purity, e.g., Milli-Q)
-
Formic acid (or Phosphoric acid)
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]
HPLC Parameters:
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 10 µL[1][3] |
| Detection Wavelength | To be determined by UV spectrum of this compound (likely in the 220-280 nm range) |
| Column Temperature | Ambient or controlled at 30 °C |
Gradient Program: A typical gradient program would start with a higher percentage of aqueous mobile phase and gradually increase the organic mobile phase to elute compounds with increasing hydrophobicity. An example is provided below:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Data Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Comparison with Alternative Analytical Methods
While HPLC is a robust method for purity assessment, other techniques can provide complementary information. A comparative overview is presented below.
| Analytical Method | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, reproducible, suitable for non-volatile and thermally labile compounds.[3] | Requires a chromophore for UV detection, may not identify co-eluting impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection. | Excellent for volatile impurities (e.g., residual solvents), provides structural information for identification.[3] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte.[3] | Lower sensitivity compared to HPLC and GC-MS, may not detect trace impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information of impurities, highly sensitive and selective. | Higher cost and complexity compared to HPLC-UV. |
Conclusion
The selection of an appropriate analytical method for assessing the purity of synthesized this compound is dependent on the specific requirements of the analysis. HPLC-UV is the workhorse for routine quantitative purity assessment of the main product and non-volatile impurities.[3] For a comprehensive impurity profile, especially for identifying volatile impurities or confirming the structure of unknown peaks, complementary techniques such as GC-MS and LC-MS are invaluable. NMR spectroscopy offers the unique advantage of providing an absolute purity value without the need for a specific reference standard, in addition to invaluable structural elucidation.[3] A multi-faceted approach, often employing HPLC in conjunction with one or more of these other techniques, will provide the most complete and reliable assessment of the purity of synthesized this compound.
References
comparative analysis of the reaction mechanisms of quinoline halogenation
For Researchers, Scientists, and Drug Development Professionals
The halogenation of quinoline, a fundamental heterocyclic scaffold in medicinal chemistry and materials science, is a critical transformation for tuning its physicochemical and biological properties. The regiochemical outcome of this reaction is highly dependent on the chosen halogenating agent and reaction conditions, proceeding through distinct electrophilic, nucleophilic, or radical mechanisms. This guide provides an objective comparison of these mechanisms, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes to targeted halogenated quinolines.
Electrophilic Aromatic Halogenation
Electrophilic halogenation is the most common pathway for introducing halogens onto the carbocyclic (benzene) ring of quinoline. Due to the deactivating effect of the protonated nitrogen atom under acidic conditions, the reaction requires vigorous conditions and directs substitution primarily to the 5- and 8-positions.[1][2]
The reaction proceeds via the formation of a positively charged halogen species (e.g., Br⁺, Cl⁺) which then attacks the electron-rich benzene ring. The stability of the resulting cationic intermediate dictates the regioselectivity, with attack at the 5- and 8-positions being more favorable.[1]
Comparative Data for Electrophilic Halogenation
| Halogen | Reagents and Conditions | Major Products | Yield (%) | Reference |
| Chlorine | Cl₂, Ag₂SO₄, conc. H₂SO₄, RT, 1-2h | 5-Chloroquinoline, 8-Chloroquinoline, 5,8-Dichloroquinoline | 17 (5-Cl), 21 (8-Cl), 32 (5,8-diCl) | [3] |
| Bromine | Br₂, conc. H₂SO₄ | 5-Bromoquinoline, 8-Bromoquinoline | Not specified | [4] |
| Bromine | Br₂ (2.1 eq), CHCl₃, RT, 1h | 5,7-Dibromo-8-hydroxyquinoline | 90 | [5] |
| Iodine | I₂, Ag₂SO₄, H₂SO₄, 200°C | 5-Iodoquinoline, 8-Iodoquinoline, 5,8-Diiodoquinoline | Not specified | [3] |
Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline[5]
A solution of bromine (0.67 g, 4.20 mmol) in chloroform (5 mL) is added to a solution of 8-hydroxyquinoline (0.3 g, 2.06 mmol) in chloroform (10 mL) over 5 minutes. The mixture is stirred at room temperature for 1 hour. The resulting yellow solid is dissolved in chloroform (15 mL), washed with 5% NaHCO₃ (3 x 15 mL), and dried over Na₂SO₄. After evaporation of the solvent, the residue is analyzed, showing the formation of 5,7-dibromo-8-hydroxyquinoline as the sole product. The product can be crystallized from benzene to yield 90%.[5]
Reaction Mechanism: Electrophilic Bromination
Caption: Electrophilic bromination of quinoline.
Nucleophilic Aromatic Halogenation
Nucleophilic halogenation targets the electron-deficient pyridine ring of the quinoline system. Positions 2 and 4 are particularly susceptible to nucleophilic attack, especially when a good leaving group is present.[4][6] This mechanism is often employed in the synthesis of 2-halo and 4-haloquinolines, which are valuable intermediates.[6]
The reaction typically involves the displacement of a leaving group (e.g., -OH, -Cl) by a halide ion. The reactivity order is generally 4-position > 2-position.[6]
Comparative Data for Nucleophilic Halogenation
| Starting Material | Reagents and Conditions | Major Product | Yield (%) | Reference |
| Quinolone | POCl₃ | 2-Chloroquinoline | High | [7] |
| 4-Hydroxyquinoline | POCl₃ | 4-Chloroquinoline | High | [8] |
| Quinoline N-oxide | POCl₃ | 2-Chloroquinoline | High | [7] |
| 8-chloro-4-oxo-1,2,3,4-tetrahydroquinoline | POCl₃, I₂ | 4,8-dichloroquinoline | Not specified | [8] |
Experimental Protocol: Synthesis of 4,8-Dichloroquinoline[8]
7 g of iodine are introduced into phosphorus oxychloride, and the mixture is heated to 85-90°C with agitation. 50 g of crude 4-oxo-8-chloro-1,2,3,4-tetrahydroquinoline are then added in small portions. The reaction mixture is maintained at 85°C for two hours with agitation. After cooling, the mixture is poured into a solution of aqueous ammonia, ice, and sodium metabisulfite. The aqueous phase is extracted with methylene chloride, and the organic extracts are washed, dried, and concentrated to yield 4,8-dichloroquinoline.[8]
Reaction Mechanism: Nucleophilic Chlorination (from Hydroxyquinoline)
Caption: Nucleophilic chlorination of 4-hydroxyquinoline.
Radical Halogenation
Radical halogenation of quinoline is less common and typically occurs under high-temperature, gas-phase conditions, or in the presence of radical initiators. This mechanism can lead to substitution on both the pyridine and benzene rings, with the regioselectivity being highly dependent on the reaction temperature.[9]
The reaction proceeds via a free-radical chain mechanism, involving initiation, propagation, and termination steps.[10] At high temperatures, substitution on the pyridine ring is often favored.
Comparative Data for Radical Halogenation
| Halogen | Reagents and Conditions | Major Product | Yield | Reference |
| Bromine | Br₂, gas phase, 300°C | 3-Bromoquinoline | Not specified | [9] |
| Bromine | Br₂, gas phase, 450-500°C | 2-Bromoquinoline | Sufficient for preparative work | [9] |
| Chlorine | Trichloroisocyanuric acid (TCCA) | C5-chlorination of 8-substituted quinolines | Good to excellent | [11] |
Experimental Workflow: Gas-Phase Bromination
References
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. pjsir.org [pjsir.org]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. acgpubs.org [acgpubs.org]
- 6. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 11. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
Validating the Structure of Novel 4,7,8-Trichloroquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous structural validation of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comprehensive framework for validating the structure of novel 4,7,8-trichloroquinoline derivatives. In the absence of extensive peer-reviewed data on this specific substitution pattern, this document establishes a comparative analysis with closely related chloroquinoline analogs. The methodologies and spectral data interpretation are based on established principles and data from similar compounds, offering a robust guide for researchers.
Workflow for Structural Validation
The structural elucidation of a novel compound like a this compound derivative is a multi-step process. It begins with the synthesis and purification of the compound, followed by a battery of spectroscopic and analytical techniques to confirm its molecular structure and purity.
Caption: A generalized workflow for the synthesis and structural validation of novel quinoline derivatives.
Comparative Spectroscopic Data
The following table summarizes the expected and comparative spectroscopic data for a hypothetical this compound derivative. The data is inferred from known quinoline compounds and the principles of spectroscopic analysis.
| Technique | Expected Data for this compound Derivative | Comparative Data from a Related Compound (e.g., 4,7-dichloroquinoline) [1] |
| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ showing a characteristic isotopic pattern for three chlorine atoms. | Molecular ion peak [M+H]⁺ at m/z 198, corresponding to C₉H₅Cl₂N. |
| ¹H NMR (CDCl₃) | Aromatic protons with chemical shifts influenced by the electron-withdrawing effects of the chlorine atoms. Expected signals for protons at positions 2, 3, 5, and 6. | δ (ppm): 8.79 (d, 1H, 8-H), 8.43 (d, 1H, 2-H), 8.16 (d, 1H, 5-H), 7.70 (dd, 1H, 6-H), 7.37 (d, 1H, 3-H). |
| ¹³C NMR (CDCl₃) | Distinct signals for the nine carbon atoms of the quinoline ring, with downfield shifts for carbons attached to chlorine. | δ (ppm): 142.4 (8a-C), 138.3 (7-C), 135.9 (2-C), 130.8 (6-C), 129.8 (4-C), 126.8 (5-C), 126.6 (4a-C), 121.2 (3-C), 120 (8-C). |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C=C and C=N stretching in the aromatic ring (1600-1400 cm⁻¹), and C-Cl stretching (800-600 cm⁻¹). | ν (cm⁻¹): 3095, 3043 (ArC-H), 1604-1497 (ArC=C), 1085 (ArC-Cl), 886-812 (ArC-H). |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key experiments in the structural validation of quinoline derivatives.
Synthesis of this compound Derivatives (Generalized Vilsmeier-Haack Approach)
A common method for synthesizing chloroquinoline derivatives is the Vilsmeier-Haack reaction, followed by cyclization.[2]
-
Vilsmeier Reagent Formation: To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) with stirring to form the Vilsmeier reagent.
-
Reaction with Acetanilide: Add the appropriately substituted acetanilide to the Vilsmeier reagent.
-
Cyclization: The reaction mixture is heated, leading to the cyclization and formation of the chloroquinoline ring system.
-
Hydrolysis: Subsequent hydrolysis yields the final product.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound.
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ peak.
-
Analysis: Compare the observed m/z value with the calculated molecular weight of the target compound. The isotopic distribution pattern for chlorine atoms should be carefully analyzed.[1]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Record ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and coupling constants of the proton signals to determine their connectivity.
-
¹³C NMR: Identify the number of unique carbon environments.
-
2D NMR: Use COSY to establish proton-proton correlations, HSQC to link protons to their directly attached carbons, and HMBC to identify long-range proton-carbon correlations, which is crucial for assigning the positions of substituents on the quinoline ring.[3]
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule.[4]
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the diffraction data to obtain precise atomic coordinates, bond lengths, and bond angles.[2]
-
Analysis: The refined crystal structure provides unambiguous confirmation of the connectivity and stereochemistry of the molecule.
Alternative and Complementary Structural Validation Methods
While the core techniques of MS, NMR, and X-ray crystallography are paramount, other methods can provide valuable supporting data.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared with the theoretical values for the proposed structure.[5]
-
UV-Visible Spectroscopy: Can give information about the electronic transitions within the conjugated quinoline system.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and compare them with experimental data, aiding in structural assignment.[6]
By employing this comprehensive suite of analytical techniques and comparing the obtained data with that of known, related compounds, researchers can confidently validate the structure of novel this compound derivatives, paving the way for further investigation into their biological activities.
References
- 1. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of 4,7,8-Trichloroquinoline: A Procedural Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4,7,8-Trichloroquinoline was not located. The following guidance is synthesized from safety data for structurally similar chlorinated quinoline compounds. It is imperative to treat this compound as a hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all local, state, and federal regulations.
This document provides essential, immediate safety and logistical information, including operational and disposal plans, for this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions for researchers, scientists, and drug development professionals, fostering a culture of safety and responsible chemical handling.
Hazard Profile and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, this compound should be presumed to be hazardous.[1][2] Potential hazards include acute toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory during handling and disposal.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[3][4] | To prevent skin contact with the chemical.[4] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[3][4] | To protect eyes from splashes or dust.[4] |
| Skin and Body Protection | Laboratory coat or other protective clothing to prevent skin exposure.[5] | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH/MSHA-approved respirator may be required if dust is generated.[4][6] | To prevent inhalation of dust or vapors.[6] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste and adhere to all applicable regulations.[1] The following protocol provides a general framework for its safe disposal.
Experimental Protocol: this compound Waste Disposal
-
Waste Identification and Segregation:
-
Waste Collection and Labeling:
-
Solid Waste: Collect solid waste in a dedicated, sealable, and chemically compatible container.[6]
-
Liquid Waste: Collect unused solutions and rinsates in a separate, sealed, and clearly labeled hazardous waste container.[4]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.[1]
-
-
Waste Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[6]
-
Keep containers tightly closed and store them in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1][3][7]
-
A recommended disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3][7]
-
Personal Protection: Wear the appropriate PPE as outlined in the table above before attempting to clean the spill.[7]
-
Containment and Cleanup:
-
Decontamination: Decontaminate the spill area thoroughly after the material has been collected.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4,7,8-Trichloroquinoline
This guide provides immediate and essential safety and logistical information for handling 4,7,8-Trichloroquinoline. The following procedures are based on established best practices for handling halogenated heterocyclic compounds and information from safety data sheets of structurally similar chemicals. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.
Hazard Summary
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required.[5] A face shield must be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.[5][6] |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with cartridges for organic vapors and particulates is recommended, particularly when handling the solid compound or preparing solutions.[7] |
| Hand Protection | Chemically Resistant Gloves | Double gloving with nitrile gloves is recommended.[7] Gloves should be inspected before use and changed immediately if contamination occurs.[7] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of exposure, a disposable chemical-resistant suit should be worn.[5][7] |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Closed-toe shoes are mandatory.[7] Disposable, skid-resistant shoe covers should be worn in the designated work area.[8] |
Operational Plan: Step-by-Step Handling Protocol
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with disposable absorbent bench paper.
-
Assemble all necessary equipment and reagents before commencing the experiment.
-
Don all required PPE as detailed in the table above.
2. Handling the Compound:
-
When weighing the solid, perform the task inside the fume hood.
-
Use a dedicated spatula and weighing vessel.
-
Handle all solutions containing the compound with the same level of precaution as the solid.
3. Post-Handling:
-
Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Carefully remove PPE to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated waste.[9][10][11]
-
Liquid Waste:
-
Solid Waste:
-
Contaminated solid waste, such as gloves, bench paper, and pipette tips, should be collected in a separate, sealed container labeled as halogenated solid waste.
-
-
Disposal Request:
-
When the waste container is approximately three-quarters full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[9]
-
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of handling this compound, emphasizing safety at each step.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. benchchem.com [benchchem.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
